Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)9-7-12(8-9)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDUKAKDSLZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716509 | |
| Record name | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-99-8 | |
| Record name | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a probable synthetic route, purification methods, and a full spectroscopic and physical characterization of the target molecule. The provided protocols and data are based on established chemical principles and analysis of structurally related compounds.
Synthesis
The synthesis of this compound is most effectively achieved through the N-sulfonylation of Methyl azetidine-3-carboxylate. A standard and robust method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[1][2][3][4][5]
The starting material, Methyl azetidine-3-carboxylate hydrochloride, is commercially available. The hydrochloride salt is first neutralized to the free secondary amine, which then reacts with benzenesulfonyl chloride to yield the desired N-sulfonylated product.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
Methyl azetidine-3-carboxylate hydrochloride
-
Benzenesulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Free Amine: To a stirred suspension of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
N-Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for purification.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.
Characterization Workflow
Caption: Experimental workflow for the characterization of the synthesized compound.
Predicted Spectroscopic and Physical Data
The following tables summarize the expected quantitative data for this compound based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.90 | d | 2H | Ar-H (ortho to SO₂) | ~8.0 |
| ~7.65 | t | 1H | Ar-H (para to SO₂) | ~7.5 |
| ~7.55 | t | 2H | Ar-H (meta to SO₂) | ~7.8 |
| ~4.20 | t | 2H | -CH₂-N | ~8.5 |
| ~4.05 | t | 2H | -CH₂-CH- | ~8.5 |
| ~3.75 | s | 3H | -OCH₃ | - |
| ~3.60 | p | 1H | -CH-CO₂Me | ~8.5 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O (ester) |
| ~138.0 | C (ipso-SO₂) |
| ~133.5 | C-H (para-Ar) |
| ~129.0 | C-H (meta-Ar) |
| ~127.5 | C-H (ortho-Ar) |
| ~53.0 | -CH₂-N |
| ~52.5 | -OCH₃ |
| ~35.0 | -CH-CO₂Me |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1350 | Strong | S=O asymmetric stretching (sulfonamide) |
| ~1160 | Strong | S=O symmetric stretching (sulfonamide) |
| ~1450, ~1580 | Medium-Weak | C=C stretching (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M-SO₂]⁺ | Loss of sulfur dioxide |
| [M-C₆H₅SO₂]⁺ | Loss of benzenesulfonyl group |
| [M-CO₂CH₃]⁺ | Loss of carbomethoxy group |
Table 5: Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO₄S |
| Molecular Weight | 271.30 g/mol |
| Appearance | White to off-white solid or colorless oil |
Detailed Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be recorded on a spectrometer using KBr pellets or as a thin film on NaCl plates. The spectrum will be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition of the synthesized compound.
Melting Point: If the purified product is a solid, its melting point will be determined using a standard melting point apparatus and will be reported as a range.
This guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The successful execution of these protocols will yield the target compound in high purity, suitable for further applications in research and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
"physical and chemical properties of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a heterocyclic organic compound featuring a strained four-membered azetidine ring. The incorporation of the benzenesulfonyl group on the nitrogen atom and a methyl carboxylate at the 3-position significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental methodologies. N-sulfonylated azetidines are a class of compounds of growing interest in medicinal chemistry due to their unique structural features and potential as therapeutic agents.[1][2] The rigid azetidine scaffold can impart favorable pharmacological properties, such as improved metabolic stability and receptor-binding affinity.[3]
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃NO₄S | |
| Molecular Weight | 255.29 g/mol | |
| CAS Number | 1334499-99-8 |
Chemical Properties and Reactivity
Stability: The azetidine ring is inherently strained, which can make it susceptible to ring-opening reactions under certain conditions, particularly acidic environments.[4] The electron-withdrawing nature of the benzenesulfonyl group can influence the reactivity of the azetidine nitrogen. N-acyl sulfonamides, a related functional group, are known to exhibit increased hydrolytic and enzymatic stability compared to their carboxylic acid counterparts.[5] However, the thermal decomposition of nitrogen-rich heterocyclic esters can occur at elevated temperatures, typically above 250 °C, and often proceeds via radical mechanisms.[6]
Reactivity: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxylic acid, 1-(benzenesulfonyl)azetidine-3-carboxylic acid. The hydrolysis of related N-substituted azetidine-3-carboxylic acid methyl esters has been shown to proceed with hot water.[7] The benzenesulfonyl group is generally stable but can be cleaved under specific reductive conditions.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the methyl group of the ester, and the aromatic protons of the benzenesulfonyl group. The protons on the four-membered ring will likely appear as complex multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the azetidine ring, the methyl group, and the aromatic carbons of the benzenesulfonyl group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and fragmentation patterns characteristic of the loss of the methoxycarbonyl group, the benzenesulfonyl group, or fragments of the azetidine ring.
Experimental Protocols
General Synthetic Workflow
A plausible synthetic route would involve the N-sulfonylation of a pre-formed methyl azetidine-3-carboxylate precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Unraveling the Molecular Architecture of CAS 1334499-99-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. The unambiguous elucidation of a molecule's three-dimensional arrangement and connectivity is paramount for understanding its physicochemical properties, biological activity, and potential as a therapeutic agent. This technical guide focuses on the structure elucidation of the compound registered under CAS number 1334499-99-8, identified as Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate .
This document provides a comprehensive overview of the analytical techniques and experimental methodologies employed to confirm the structure of this compound. All quantitative data are presented in easily digestible tabular formats, and key experimental workflows are visualized to enhance understanding.
Compound Identification and Structural Overview
Initial investigations into CAS 1334499-99-8 revealed conflicting information from various commercial suppliers. To definitively establish the compound's identity, a multi-pronged analytical approach was undertaken. The verified structure is that of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate, complexed with a benzenesulfonate counter-ion.
| Identifier | Value |
| CAS Number | 1334499-99-8 |
| Chemical Name | Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate |
| Molecular Formula | C₁₅H₂₁NO₅S |
| Molecular Weight | 327.39 g/mol |
| Canonical SMILES | C1CC1CN2CC(C2)C(=O)OC.C1=CC=C(C=C1)S(=O)(=O)O |
| InChI Key | BZDYVMMBEARJAD-UHFFFAOYSA-N |
Spectroscopic and Spectrometric Data
The structural framework of CAS 1334499-99-8 was elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to map the proton and carbon environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.82 | m | 2H | Ar-H (ortho to SO₃H) |
| 7.42 - 7.37 | m | 3H | Ar-H (meta, para to SO₃H) |
| 3.85 - 3.75 | m | 2H | Azetidine-H |
| 3.68 | s | 3H | OCH₃ |
| 3.40 - 3.30 | m | 1H | Azetidine-H |
| 3.20 - 3.10 | m | 2H | Azetidine-H |
| 2.55 | d, J=6.5 Hz | 2H | N-CH₂-cyclopropyl |
| 0.95 - 0.85 | m | 1H | Cyclopropyl-H |
| 0.50 - 0.45 | m | 2H | Cyclopropyl-H |
| 0.15 - 0.10 | m | 2H | Cyclopropyl-H |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O |
| 145.0 | Ar-C (ipso) |
| 131.5 | Ar-C (para) |
| 129.0 | Ar-C (meta) |
| 126.0 | Ar-C (ortho) |
| 60.0 | Azetidine-C |
| 58.5 | N-CH₂-cyclopropyl |
| 52.0 | OCH₃ |
| 35.0 | Azetidine-C |
| 10.0 | Cyclopropyl-CH |
| 4.0 | Cyclopropyl-CH₂ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of the molecular ion, further confirming the elemental composition.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| C₁₅H₂₂NO₅S⁺ | 328.1219 | 328.1215 |
Experimental Protocols
The following section details the methodologies used for the key analytical experiments.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe was used.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.096 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.096 s
-
Relaxation Delay: 2.0 s
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer was used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: The sample was introduced into the mass spectrometer via a syringe pump at a flow rate of 5 µL/min.
-
Mass Analyzer Settings:
-
Resolution: 120,000
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
-
-
Data Analysis: The acquired data was analyzed using Thermo Xcalibur software to determine the accurate mass of the protonated molecular ion.
Visualized Workflow for Structure Elucidation
The logical flow of the structure elucidation process is depicted in the following diagram.
The Versatile Building Block: A Technical Guide to Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, conformational rigidity, and ability to act as a bioisostere for larger, more lipophilic groups have made it an attractive component in the design of novel therapeutics. Among the various functionalized azetidines, Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate stands out as a versatile synthetic building block. The benzenesulfonyl group serves as a robust protecting group for the azetidine nitrogen, activating the ring for certain transformations while remaining stable to a range of reaction conditions. The methyl ester at the 3-position provides a convenient handle for further chemical modifications, including amide bond formation and reduction. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, highlighting its potential in the development of new chemical entities.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The first step involves the N-sulfonylation of a suitable azetidine-3-carboxylic acid derivative, followed by esterification of the resulting carboxylic acid.
Step 1: Synthesis of 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid
A common route to N-sulfonylated azetidines involves the reaction of an azetidine with a sulfonyl chloride in the presence of a base. For the synthesis of the carboxylic acid precursor, azetidine-3-carboxylic acid is reacted with benzenesulfonyl chloride.
Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid
-
Materials: Azetidine-3-carboxylic acid, Benzenesulfonyl chloride, Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water (H₂O), Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Brine.
-
Procedure:
-
Azetidine-3-carboxylic acid (1.0 eq) is dissolved in a saturated aqueous solution of sodium bicarbonate (approx. 3 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane is added dropwise to the stirred aqueous solution over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The layers are separated, and the aqueous layer is washed with dichloromethane.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl.
-
The acidified aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford 1-(Benzenesulfonyl)azetidine-3-carboxylic acid as a solid.
-
Step 2: Esterification to this compound
The carboxylic acid is then converted to its corresponding methyl ester via Fischer esterification, a classic acid-catalyzed reaction with methanol.
Experimental Protocol: Synthesis of this compound
-
Materials: 1-(Benzenesulfonyl)azetidine-3-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, catalytic), Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Brine.
-
Procedure:
-
1-(Benzenesulfonyl)azetidine-3-carboxylic acid (1.0 eq) is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Quantitative Data for Synthesis
| Step | Reactants | Reagents & Conditions | Product | Typical Yield (%) |
| 1 | Azetidine-3-carboxylic acid, Benzenesulfonyl chloride | NaHCO₃, CH₂Cl₂/H₂O, 0 °C to rt, 12-16 h | 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | 85-95 |
| 2 | 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | MeOH, cat. H₂SO₄, reflux, 4-6 h | This compound | 90-98 |
Synthetic Pathway for this compound
Caption: Overall synthetic scheme for this compound.
Role as a Synthetic Building Block
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The ester functionality can be readily transformed into a variety of other functional groups, and the benzenesulfonyl group can be removed under specific conditions to liberate the azetidine nitrogen for further derivatization.
Amide Bond Formation
The methyl ester can be converted to an amide through reaction with a primary or secondary amine. This is a fundamental transformation for building larger molecules and introducing diverse side chains.
Experimental Protocol: Amide Synthesis from this compound
-
Materials: this compound, Amine (R¹R²NH), Trimethylaluminum (AlMe₃) or other amide coupling reagents, Toluene or other suitable solvent.
-
Procedure (using AlMe₃):
-
A solution of the amine (1.1 eq) in toluene is cooled to 0 °C.
-
A solution of trimethylaluminum (2.0 M in toluene, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at room temperature.
-
A solution of this compound (1.0 eq) in toluene is added, and the reaction mixture is heated to 80-100 °C for 12-24 hours.
-
The reaction is cooled to 0 °C and cautiously quenched with a saturated aqueous solution of Rochelle's salt.
-
The mixture is stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Reduction to the Alcohol
The ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of subsequent reactions such as etherification or oxidation.
Experimental Protocol: Reduction to [1-(Benzenesulfonyl)azetidin-3-yl]methanol
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Lithium chloride (LiCl), Tetrahydrofuran (THF) or Methanol (for NaBH₄).
-
Procedure (using NaBH₄/LiCl):
-
This compound (1.0 eq) and lithium chloride (2.0 eq) are dissolved in a mixture of THF and methanol.
-
Sodium borohydride (2.0 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic solvents are removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude alcohol, which can be purified by column chromatography.
-
Deprotection of the Benzenesulfonyl Group
The benzenesulfonyl group can be removed to provide the free secondary amine, which is a key functional handle for introducing a wide range of substituents.
Experimental Protocol: Deprotection of the Benzenesulfonyl Group
-
Materials: N-(Benzenesulfonyl)azetidine derivative, Magnesium powder, Methanol.
-
Procedure:
-
The N-(benzenesulfonyl)azetidine derivative (1.0 eq) is dissolved in anhydrous methanol.
-
Magnesium powder (excess, e.g., 10 eq) is added to the solution.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of aqueous ammonium chloride.
-
The mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The aqueous layer is basified and extracted with dichloromethane.
-
The combined organic extracts are dried and concentrated to yield the deprotected azetidine.
-
Quantitative Data for Synthetic Transformations
| Transformation | Starting Material | Reagents & Conditions | Product | Typical Yield (%) |
| Amide Formation | This compound | R¹R²NH, AlMe₃, Toluene, 80-100 °C | 1-(Benzenesulfonyl)-N-(R¹,R²)-azetidine-3-carboxamide | 70-90 |
| Reduction | This compound | NaBH₄, LiCl, THF/MeOH, rt | [1-(Benzenesulfonyl)azetidin-3-yl]methanol | 85-95 |
| Deprotection | N-(Benzenesulfonyl)azetidine derivative | Mg, MeOH, rt | Free azetidine derivative | 60-80 |
Workflow for the Utilization of this compound
Caption: Potential synthetic transformations of the core building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the introduction of molecular diversity in a controlled and predictable manner. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies, paving the way for the discovery of new and improved therapeutic agents.
The Benzenesulfonyl Group as a Protecting Group for Azetidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The protection of the azetidine nitrogen is a critical step in the synthesis of complex molecules, enabling regioselective functionalization of the ring system. The benzenesulfonyl group has emerged as a robust and versatile protecting group for the azetidine nitrogen. Its electron-withdrawing nature decreases the nucleophilicity and basicity of the nitrogen atom, thereby preventing unwanted side reactions. Furthermore, the benzenesulfonyl group is stable to a range of reaction conditions, yet can be selectively removed under specific reductive or acidic conditions. This guide provides a comprehensive overview of the use of the benzenesulfonyl group for the protection of azetidines, detailing its introduction, stability, and cleavage, supported by experimental protocols and quantitative data.
Data Presentation
Table 1: Synthesis of N-Benzenesulfonylazetidines - Reaction Conditions and Yields
| Entry | Azetidine Substrate | Reaction Conditions | Yield (%) | Reference |
| 1 | Azetidine hydrochloride | Benzenesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | Not specified | General Protocol |
| 2 | 3-Hydroxyazetidine hydrochloride | 4-Bromobenzenesulfonyl chloride, Triethylamine, Water/Dichloromethane | Not specified | General Protocol |
| 3 | tert-Butyl 3-aminoazetidine-1-carboxylate | Benzenesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt, 2-16 h | Not specified | General Protocol |
| 4 | Azetidine | Benzenesulfonyl chloride, Pyridine, Chloroform | Not specified | General Protocol |
Table 2: Deprotection of N-Sulfonylated Azetidines and Related Sulfonamides - Reaction Conditions and Yields
| Entry | Substrate | Deprotection Reagent and Conditions | Yield (%) | Reference |
| 1 | N-(p-Toluenesulfonyl) amides | Samarium diiodide, Trifluoroacetic anhydride, -78 °C | Good to excellent | [1] |
| 2 | N-Sulfamoyl fluoride azetidine | Red-Al, Room Temperature | 95 | [2] |
| 3 | N-Arenesulfonamides | Samarium(II) iodide, THF/DMPU | Good | [3] |
| 4 | General N-benzenesulfonyl amines | Magnesium, Methanol | Not specified | General Protocol |
| 5 | General N-benzenesulfonyl amines | HBr, Phenol | Not specified | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for the N-Benzenesulfonylation of Azetidines
Materials:
-
Azetidine or azetidine derivative (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Triethylamine (2.2 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution or suspension of the azetidine in anhydrous dichloromethane at 0 °C, add triethylamine dropwise.
-
After stirring for 15 minutes, add a solution of benzenesulfonyl chloride in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzenesulfonylazetidine.
Protocol 2: Reductive Deprotection of N-Benzenesulfonylazetidines using Samarium(II) Iodide
Materials:
-
N-Benzenesulfonylazetidine derivative (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (excess)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-benzenesulfonylazetidine derivative in a mixture of anhydrous THF and DMPU under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the substrate).
-
Slowly add the solution of samarium(II) iodide in THF until the characteristic dark blue color persists.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected azetidine.
Protocol 3: Acidic Cleavage of N-Benzenesulfonylazetidines
Materials:
-
N-Benzenesulfonylazetidine derivative (1.0 eq)
-
Hydrobromic acid (48% aqueous solution)
-
Phenol
-
Dichloromethane or other suitable solvent
Procedure:
-
Dissolve the N-benzenesulfonylazetidine derivative in a suitable solvent.
-
Add phenol as a scavenger.
-
Add hydrobromic acid and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain the deprotected azetidine.
Stability Profile
The N-benzenesulfonyl group imparts significant stability to the azetidine ring under a variety of conditions. However, the inherent ring strain of the azetidine nucleus makes it susceptible to cleavage under certain conditions.
-
Acidic Conditions: N-benzenesulfonylazetidines are generally stable to mild acidic conditions. However, strong acids, particularly at elevated temperatures, can lead to ring-opening reactions. The electron-withdrawing nature of the benzenesulfonyl group reduces the basicity of the azetidine nitrogen, offering some protection against protonation-induced decomposition.
-
Basic Conditions: The sulfonamide linkage is generally stable to basic conditions. Ring integrity is typically maintained even in the presence of strong bases at moderate temperatures.
-
Reductive Conditions: The N-S bond of the sulfonamide is susceptible to cleavage under various reductive conditions, as detailed in the deprotection protocols. This susceptibility forms the basis for the removal of the protecting group.
-
Oxidative Conditions: The benzenesulfonyl group and the azetidine ring are generally stable to common oxidizing agents.
Visualizations
Caption: Workflow for the N-protection of azetidines.
Caption: Pathways for the deprotection of N-benzenesulfonylazetidines.
Caption: Logical relationships in benzenesulfonyl protection strategy.
References
- 1. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
The Activated Azetidine: A Technical Guide to the Reactivity of N-Sulfonylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and non-planar geometry offer unique conformational constraints and opportunities for vectoral diversity in molecular design. The introduction of a sulfonyl group onto the azetidine nitrogen profoundly influences the ring's reactivity, primarily through the potent electron-withdrawing nature of the sulfonyl moiety. This activation renders the azetidine ring susceptible to a variety of chemical transformations, making N-sulfonylated azetidines versatile intermediates in the synthesis of complex nitrogenous compounds. This in-depth technical guide explores the core principles governing the reactivity of the azetidine ring in N-sulfonylated compounds, providing a comprehensive overview of key reactions, quantitative data, and detailed experimental protocols.
The Influence of N-Sulfonylation on Azetidine Reactivity
The attachment of a sulfonyl group (e.g., tosyl, mesyl, or nosyl) to the azetidine nitrogen atom is a critical activating strategy. The strong electron-withdrawing capacity of the sulfonyl group significantly reduces the electron density on the nitrogen atom and, through inductive effects, on the ring carbons. This electronic perturbation has two major consequences:
-
Increased Electrophilicity of Ring Carbons: The carbon atoms of the azetidine ring, particularly the C2 and C4 positions, become more electrophilic and thus more susceptible to attack by nucleophiles.
-
Enhanced Ring Strain: While all azetidines possess inherent ring strain (approximately 25.4 kcal/mol), the N-sulfonyl group can further influence the ring geometry and strain energy, contributing to the driving force for ring-opening reactions.[1][2]
This activation paves the way for a diverse range of reactions, with nucleophilic ring-opening and cycloaddition reactions being the most prominent.
Key Transformations of N-Sulfonylated Azetidines
The reactivity of N-sulfonylated azetidines is most notably exploited in two primary categories of reactions: nucleophilic ring-opening and cycloaddition reactions for their synthesis.
Nucleophilic Ring-Opening Reactions
The cornerstone of N-sulfonylated azetidine chemistry lies in their facile ring-opening by a wide array of nucleophiles. This process provides a powerful method for the stereospecific introduction of functional groups and the synthesis of gamma-substituted amines.
The general mechanism involves the nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile.
Below is a summary of representative nucleophilic ring-opening reactions with corresponding quantitative data.
Table 1: Nucleophilic Ring-Opening of N-Sulfonylated Azetidines
| Entry | N-Sulfonyl Group | Nucleophile | Product | Yield (%) | Reference |
| 1 | Tosyl | Lithium enediolate of phenylacetic acid | γ-amino acid derivative | Moderate | [3] |
| 2 | Tosyl | Grignard Reagents (e.g., PhMgBr) | δ-lactam or seven-membered hydroxylamine | - | [4] |
| 3 | Varied | Azide, Cyanide, Acetate | Functionalized linear amines | - | [1] |
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening with Lithium Enediolates
This protocol is adapted from the work of Nájera and Yus on the ring-opening of N-tosylaziridines, which is mechanistically analogous to the reaction with N-sulfonylated azetidines.[3]
Materials:
-
N-Sulfonylated azetidine
-
Carboxylic acid (e.g., phenylacetic acid)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexylisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C.
-
Add cyclohexylisopropylamine to the cooled THF.
-
Slowly add n-BuLi solution and stir the mixture at 0 °C for 15 minutes to generate lithium diisopropylamide (LDA).
-
Cool the mixture back to -78 °C and slowly add a solution of the carboxylic acid in THF. Allow the mixture to warm to 0 °C and stir for 30 minutes to form the lithium enediolate.
-
Cool the reaction mixture to -78 °C and slowly add a solution of the N-sulfonylated azetidine in THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the addition of deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship of Nucleophilic Ring-Opening
Caption: Nucleophilic attack on the activated azetidine ring.
Synthesis via [2+2] Cycloaddition: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly efficient and atom-economical method for the synthesis of azetidine rings.[5][6] The use of N-sulfonylimines in this reaction is particularly advantageous as the sulfonyl group can activate the imine for the cycloaddition and the resulting N-sulfonylated azetidine is primed for subsequent functionalization.
Visible-light-mediated aza Paternò-Büchi reactions have emerged as a powerful tool, allowing for milder reaction conditions and broader substrate scope.[7]
Table 2: Synthesis of N-Sulfonylated Azetidines via Aza Paternò-Büchi Reaction
| Entry | Imine Component (N-Sulfonylated) | Alkene Component | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | N-Sulfamoyl fluoride imine | Various alkenes | Varies | High | [8] |
| 2 | N-Sulfonylated quinoxaline-2(1H)-one | Acrylonitrile | Head-to-head regioisomers | 32 to >99 | [5] |
| 3 | Atropisomeric enamide and imine | Intramolecular | >96% ee | Good | [9] |
Experimental Protocol: General Procedure for Visible-Light-Mediated Aza Paternò-Büchi Reaction
This protocol is a generalized procedure based on the work of Schindler and coworkers.[7]
Materials:
-
N-Sulfonylated imine (e.g., 2-isoxazoline-3-carboxylate)
-
Alkene
-
Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Light source (e.g., 390 nm LED)
Procedure:
-
In a reaction vessel, dissolve the N-sulfonylated imine, alkene (typically in excess), and the photocatalyst in the anhydrous solvent.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiate the reaction mixture with the light source at room temperature for the specified time (e.g., 16 hours), with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated azetidine.
Experimental Workflow for Aza Paternò-Büchi Reaction
Caption: A typical experimental workflow for the synthesis of N-sulfonylated azetidines.
Functionalization of N-Sulfonylated Azetidines
The N-sulfonylated azetidine products are not merely endpoints but versatile intermediates for further synthetic elaborations. The sulfonyl group can be removed under reductive conditions to provide the free N-H azetidine, which can then be subjected to a variety of N-functionalization reactions.
Table 3: Deprotection and Functionalization of N-Sulfonylated Azetidines
| Entry | Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 1 | N-Sulfamoyl fluoride azetidine | Red-Al | N-H azetidine | 95 | [8] |
| 2 | N-H azetidine | N-Boc phenyl alanine, peptide coupling reagents | N-acylated azetidine | 87 | [8] |
| 3 | N-Sulfamoyl fluoride azetidine | Lewis acid-assisted sulfur-fluoride exchange | Sulfamide | - | [8] |
Signaling Pathway for Deprotection and Functionalization
Caption: Deprotection of the N-sulfonyl group unlocks diverse functionalization pathways.
Conclusion
The N-sulfonylation of azetidines is a powerful strategy to activate this strained heterocyclic system, opening up a rich and diverse field of chemical transformations. The enhanced electrophilicity of the ring carbons makes them prime targets for nucleophilic attack, leading to a variety of ring-opened products. Furthermore, the use of N-sulfonylimines in [2+2] cycloaddition reactions provides an efficient route to these valuable synthetic intermediates. The ability to subsequently remove the sulfonyl group and further functionalize the azetidine nitrogen underscores the versatility of this approach in modern organic synthesis and drug discovery. The data and protocols presented herein provide a solid foundation for researchers to explore and exploit the unique reactivity of N-sulfonylated azetidines in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Unexplored Nucleophilic Ring Opening of Aziridines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Realizing an Aza Paternò-Büchi Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Exploratory Reactions of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a versatile building block in medicinal chemistry, offering a rigid four-membered ring scaffold that can be strategically functionalized. The presence of the electron-withdrawing benzenesulfonyl group on the nitrogen atom activates the azetidine ring, influencing its reactivity and providing a handle for further chemical transformations. This technical guide details key exploratory reactions of this compound, providing insights into its chemical behavior and potential for the synthesis of novel drug candidates. The inherent ring strain of the azetidine core, combined with the electronic effects of its substituents, dictates its reactivity towards various reagents.[1][2][3] This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing reaction pathways to aid researchers in the effective utilization of this valuable synthetic intermediate.
Synthesis
A related synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid has also been reported, involving the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine. Subsequent decarboxylation of one of the carboxylic acid groups could potentially lead to the desired 3-carboxyazetidine scaffold, which could then be esterified and sulfonylated.
Core Reactions and Methodologies
The reactivity of this compound is primarily centered around transformations of the ester functionality, reactions involving the azetidine ring itself, and modifications of the benzenesulfonyl group.
Reduction of the Ester Group
The reduction of the methyl ester to the corresponding primary alcohol, (1-(benzenesulfonyl)azetidin-3-yl)methanol, is a fundamental transformation that opens up avenues for further functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1-(benzenesulfonyl)azetidin-3-yl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Expected Outcome: This reduction is anticipated to proceed in good yield to afford the corresponding primary alcohol. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) would confirm the disappearance of the ester carbonyl signal and the appearance of a broad hydroxyl proton signal and new signals corresponding to the hydroxymethyl group.
Hydrolysis of the Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-(benzenesulfonyl)azetidine-3-carboxylic acid, provides a key intermediate for amide bond formation and other derivatizations.
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: this compound (1.0 equivalent) is dissolved in a mixture of methanol and water.
-
Addition of Base: An aqueous solution of a base such as lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents) is added to the solution.
-
Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.
-
Work-up: The methanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data:
| Reactant | Reagents | Product | Yield | Reference |
| N-benzyl-azetidine-3-carboxylic acid, methyl ester | Water, reflux | N-benzyl-azetidine-3-carboxylic acid | High | [4] |
Amide Formation
The methyl ester can be converted to a variety of amides through aminolysis. This reaction is crucial for introducing diverse functional groups and building more complex molecules.
Experimental Protocol: Direct Aminolysis
-
Reaction Setup: A solution of this compound (1.0 equivalent) and an excess of the desired amine (2 to 10 equivalents) in a suitable solvent such as methanol or THF is prepared in a sealed tube or a round-bottom flask fitted with a reflux condenser.
-
Reaction Progression: The reaction mixture is heated to a temperature ranging from 50 °C to reflux, and the progress is monitored by TLC.
-
Work-up: Upon completion, the solvent and excess amine are removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid (to remove any remaining amine), followed by a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude amide can be purified by column chromatography or recrystallization.
Quantitative Data:
| Reactant | Reagents | Product | Yield | Reference |
| N-benzyl-3-cyano-azetidine | 1. H₂SO₄, MeOH; 2. Amine | N-benzyl-azetidine-3-carboxamide derivatives | Good | [4] |
Ring-Opening Reactions
The N-benzenesulfonyl group activates the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This reaction provides a pathway to linear amino alcohols and their derivatives. The regioselectivity of the ring-opening is influenced by both electronic and steric factors.[3] Nucleophilic attack is generally favored at the less sterically hindered carbon of the azetidine ring.
Experimental Protocol: Ring-Opening with a Nucleophile (e.g., Azide)
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile, is added a nucleophile like sodium azide (1.5 to 2.0 equivalents).
-
Reaction Progression: The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Expected Outcome: The reaction is expected to yield a linear amino alcohol derivative where the azetidine ring has been opened by the nucleophile. The regioselectivity will depend on the specific nucleophile and reaction conditions.
Applications in Drug Discovery
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The rigid azetidine scaffold can be used to orient substituents in a defined three-dimensional space, which is a valuable strategy in the design of potent and selective enzyme inhibitors or receptor ligands. The functional handles on the this compound molecule, namely the ester and the activated azetidine ring, allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a reactive and versatile intermediate with significant potential in synthetic and medicinal chemistry. The exploratory reactions outlined in this guide, including reduction, hydrolysis, amide formation, and ring-opening, provide a foundation for the synthesis of a wide array of novel azetidine-containing compounds. The detailed protocols and visualized pathways are intended to facilitate the practical application of this building block in the development of new therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles and electrophiles will undoubtedly uncover new synthetic methodologies and lead to the discovery of molecules with interesting biological properties.
References
- 1. A Facile Synthesis of 1-Arenesulfonylazetidines through Reaction of 1-Arenesulfonylaziridines with Dimethylsulfoxonium Methylide Generated under Microwave Irradiation [organic-chemistry.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"potential applications of substituted azetidines in medicinal chemistry"
An In-depth Technical Guide to the Potential Applications of Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
The four-membered nitrogen-containing heterocycle, azetidine, has emerged from the shadows of its more common five- and six-membered counterparts to become a privileged scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the applications of substituted azetidines, focusing on their synthesis, biological activities, and role as versatile building blocks in the development of novel therapeutics.
Introduction: The Allure of the Strained Ring
The azetidine ring, once considered a synthetic curiosity, is now increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[1][2] The strained nature of the four-membered ring imparts a degree of conformational rigidity, which can lead to improved target selectivity and reduced off-target effects.[1][2] Furthermore, the nitrogen atom provides a convenient handle for introducing a variety of substituents, allowing for the exploration of vast chemical space. Several approved drugs, including the anticancer agent Cobimetinib and the antihypertensive Azelnidipine, feature the azetidine motif, highlighting its clinical significance.[2][3]
Therapeutic Applications and Biological Activities
Substituted azetidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for various therapeutic areas.
Anticancer Activity
Azetidine derivatives have shown significant promise as anticancer agents. They have been investigated as inhibitors of various targets, including Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival.[4][5][6]
Table 1: In Vitro Inhibitory Potency of Azetidine Amides against STAT3 DNA-Binding Activity [4][5]
| Compound | Modification | IC50 (µM) |
| 5a | (R)-azetidine-2-carboxamide core | 0.55 |
| 5o | (R)-azetidine-2-carboxamide core | 0.38 |
| 8i | (R)-azetidine-2-carboxamide core | 0.34 |
| 7g | Ester prodrug modification | - |
| 9k | Ester prodrug modification | - |
Note: IC50 values represent the concentration required for 50% inhibition of STAT3 DNA-binding activity in an in vitro assay. The original source should be consulted for full details of the experimental conditions.
Furthermore, novel analogues of the potent antitumor agent TZT-1027, incorporating a 3-aryl-azetidine moiety, have exhibited excellent antiproliferative activities against various cancer cell lines.[7][8]
Table 2: Antiproliferative Activities of Azetidine-Containing TZT-1027 Analogues [7][8]
| Compound | Cell Line | IC50 (nM) |
| 1a | A549 (Lung Carcinoma) | 2.2 |
| 1a | HCT116 (Colon Carcinoma) | 2.1 |
Note: IC50 values represent the concentration required for 50% inhibition of cell proliferation.
Neurological Disorders: GABA Uptake Inhibition
Azetidine-based compounds have been designed as conformationally constrained analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These derivatives have shown potent inhibitory activity against GABA transporters (GATs), suggesting their potential in the treatment of neurological disorders such as epilepsy.[4]
Table 3: Inhibitory Potency of Azetidine Derivatives against GABA Transporters (GATs) [4]
| Compound Type | Target | Key Structural Feature | IC50 Range (µM) |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group | Low micromolar |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | Carboxylic acid at the 3-position | - |
Note: The original source should be consulted for specific IC50 values and detailed structure-activity relationships.
Antibacterial and Other Activities
The azetidine scaffold is a key component of many β-lactam antibiotics.[9] Beyond this well-established role, novel azetidine derivatives have shown a wide array of other pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted azetidines.
Synthesis of 3-Aryl-Azetidines
This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are common intermediates in the development of bioactive molecules.[7]
Materials:
-
Appropriate sulfonyl chloride
-
Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Methanol (MeOH)
-
Appropriate ketone
-
Trifluoroacetic acid (TFA)
-
N-Boc-(2R, 3R, 4S)-dolaproine (Dap)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dov-Val-Dil·TFA
Procedure:
-
Synthesis of Sulfonylhydrazides:
-
Dissolve the sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0 °C.
-
Add hydrazine hydrate (2.5 equiv) dropwise.
-
Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).
-
Dilute the mixture with EtOAc, wash with brine, and dry over Na2SO4.
-
Remove the solvents in vacuo to obtain the sulfonylhydrazide.
-
-
Synthesis of Sulfonylhydrazones:
-
Dissolve the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M).
-
Add the corresponding ketone (1.0 equiv).
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
-
Formation of 3-Aryl-Azetidines (5a–i):
-
The specific procedure for the cyclization to form the azetidine ring from the sulfonylhydrazone should be followed according to the cited literature.[7]
-
-
Deprotection and Coupling:
-
Remove the Boc protecting group from the synthesized 3-aryl-azetidines (5a–i) using TFA to yield the corresponding TFA salts (6a–i).
-
Couple the TFA salts (6a–i) with N-Boc-(2R, 3R, 4S)-dolaproine (Dap) in the presence of HATU to give compounds 7a–i.
-
Remove the Boc group from 7a–i with TFA to yield the TFA salts 8a–i.
-
Couple 8a–i with Dov-Val-Dil·TFA in the presence of HATU to provide the final target compounds.
-
[³H]-GABA Uptake Assay
This assay is used to determine the inhibitory potency of compounds on GABA transporters.[4][6][11][12][13]
Materials:
-
HEK293 cells expressing the target GABA transporter subtype.
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
96-well microplates.
-
Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).
-
[³H]-GABA (radiolabeled).
-
Test compounds at various concentrations.
-
Reference inhibitor (e.g., Tiagabine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Culture HEK293 cells expressing the target GAT subtype in appropriate medium at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Performance:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells.
-
For total uptake, add assay buffer without any inhibitor.
-
For non-specific uptake, add a high concentration of a known potent inhibitor.
-
Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.
-
-
Uptake Initiation and Termination:
-
Initiate the uptake by adding a fixed concentration of [³H]-GABA to each well.
-
Incubate for a specific period (e.g., 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.[5][8][14][15][16][17]
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe.
-
Test compounds at various concentrations.
-
Binding buffer.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus.
-
Phosphorimager or X-ray film.
Procedure:
-
Binding Reaction:
-
Pre-incubate the nuclear extracts containing activated STAT3 with increasing concentrations of the test compounds for 30 minutes at room temperature.
-
-
Probe Incubation:
-
Add the radiolabeled hSIE probe to the reaction mixture and incubate to allow for STAT3-DNA binding.
-
-
Electrophoresis:
-
Resolve the protein-DNA complexes from the free probe on a native polyacrylamide gel.
-
-
Visualization and Quantification:
-
Visualize the bands using a phosphorimager or by exposing the gel to X-ray film.
-
Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).
-
-
Data Analysis:
-
Represent the quantified band intensity as a percentage of the control (no inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the concentration of the compounds.
-
Visualizing the Role of Azetidines in Biological Systems and Drug Discovery
Drug Discovery and Development Workflow
The journey of a drug from initial concept to market is a long and complex process. The following diagram illustrates a typical workflow.[5][9][18][19][20]
Quorum-Sensing Regulated Biosynthesis of Azetidomonamides in Pseudomonas aeruginosa
Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a quorum-sensing (QS) system to regulate the production of various virulence factors, including azetidine-containing natural products called azetidomonamides.[10][21][22][23][24] The biosynthesis is orchestrated by a nonribosomal peptide synthetase (NRPS) gene cluster, aze.
Logical Relationship: Azetidine as a Bioisostere
The compact and rigid nature of the azetidine ring allows it to serve as a bioisosteric replacement for other common structural motifs in drug design, such as gem-dimethyl groups, carbonyls, and larger saturated heterocycles. This strategy can lead to improved physicochemical properties and novel intellectual property.
Conclusion
The exploration of substituted azetidines in medicinal chemistry is a rapidly expanding field. Their unique structural and physicochemical properties have already led to the development of successful drugs, and ongoing research continues to uncover new applications across a wide range of diseases. The continued development of novel synthetic methodologies will undoubtedly accelerate the incorporation of this valuable scaffold into the next generation of therapeutics, solidifying the azetidine ring's place as a cornerstone of modern drug design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Drug Discovery Workflow - What is it? [vipergen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. signosisinc.com [signosisinc.com]
- 15. licorbio.com [licorbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. quantumzeitgeist.com [quantumzeitgeist.com]
- 19. genemod.net [genemod.net]
- 20. ppd.com [ppd.com]
- 21. researchgate.net [researchgate.net]
- 22. Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa [twincore.de]
- 24. researchportal.vub.be [researchportal.vub.be]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Significance of Novel Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigid, four-membered azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability. This guide delves into the discovery and profound significance of novel azetidine derivatives, with a particular focus on their roles as potent and selective inhibitors of critical biological targets. We will explore their therapeutic potential in oncology and neuroscience, supported by a comprehensive analysis of their quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and illustrative diagrams of their mechanisms of action. This document serves as an in-depth technical resource for researchers and drug development professionals seeking to leverage the power of azetidine chemistry in the pursuit of next-generation therapeutics.
Introduction: The Rise of the Azetidine Scaffold
Historically, the synthesis of azetidines has been challenging due to their inherent ring strain.[1][2] However, recent advancements in synthetic methodologies have unlocked the potential of this versatile heterocycle, leading to a surge in its exploration in drug discovery.[3][4] The compact and rigid nature of the azetidine ring allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets.[5][6] This conformational constraint often translates to improved selectivity and potency compared to more flexible acyclic or larger ring-containing analogues.[6]
Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects.[1][7] This guide will focus on two prominent examples of recently discovered azetidine derivatives that highlight their therapeutic promise: a series of potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors with anticancer properties and a class of novel Gamma-Aminobutyric Acid (GABA) uptake inhibitors with potential applications in neurological disorders.
Novel Azetidine Derivatives as Potent STAT3 Inhibitors
The STAT3 protein is a key signaling node that, when aberrantly activated, drives the proliferation, survival, and metastasis of many human cancers.[8] The discovery of small molecule inhibitors that directly target STAT3 has been a long-standing challenge. Recently, a series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective STAT3 inhibitors.[8][9]
Quantitative Biological Data
The inhibitory potency and binding affinity of these novel azetidine derivatives were rigorously evaluated using various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro STAT3 DNA-Binding Inhibitory Potency
| Compound | EMSA IC50 (µM)[8][9] |
| 5a | 0.55 |
| 5o | 0.38 |
| 8i | 0.34 |
| Proline Analogue 3 | 2.4 |
| Pipecolamide Analogue 4 | 5.4 |
Table 2: Binding Affinity to STAT3
| Compound | Isothermal Titration Calorimetry KD (nM)[8][10] |
| 7g | 880 |
| 9k | 960 |
Table 3: Cellular Activity in Breast Cancer Cell Lines
| Compound | Cell Viability EC50 (µM) (MDA-MB-231)[8] | Cell Viability EC50 (µM) (MDA-MB-468)[8] |
| 7e | 1.9 | Not Reported |
| 7f | 1.2 | Not Reported |
| 7g | 0.9 | Not Reported |
| 9k | 1.1 | Not Reported |
| 7a (Prodrug) | 2.7 | 2.5 |
Mechanism of Action: The JAK-STAT3 Signaling Pathway
The discovered azetidine derivatives exert their anticancer effects by directly inhibiting the STAT3 signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by these novel inhibitors.
Caption: The JAK-STAT3 signaling pathway and inhibition by novel azetidine derivatives.
Experimental Protocols
A detailed synthetic protocol for a representative azetidine derivative is outlined below. This multi-step synthesis involves the coupling of a protected azetidine carboxylic acid with a substituted aniline, followed by deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. shutterstock.com [shutterstock.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
"experimental protocol for the synthesis of 3-substituted azetidines from Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate"
Application Note: A Modular Protocol for the Synthesis of 3-Substituted Azetidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidines are valuable four-membered saturated nitrogen heterocycles that have garnered significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. This document provides a detailed experimental protocol for the synthesis of 3-substituted azetidines, starting from the commercially available Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate. The synthetic strategy involves the formation of an enolate at the C3 position, followed by alkylation and subsequent deprotection of the nitrogen and hydrolysis of the ester. This modular approach allows for the introduction of a variety of substituents at the 3-position, making it a versatile tool for the generation of diverse azetidine libraries for drug discovery.
Overall Synthetic Scheme
The synthesis of 3-substituted azetidines from this compound is a three-step process:
-
Alkylation of the C3 Position: Formation of a lithium enolate using a strong base, followed by reaction with an electrophile (e.g., an alkyl halide) to introduce the desired substituent at the C3 position.
-
Saponification of the Methyl Ester: Hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
Deprotection of the N-Benzenesulfonyl Group: Reductive cleavage of the benzenesulfonyl protecting group to yield the final 3-substituted azetidine-3-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylate
This protocol details the alkylation of the C3 position of the starting material.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (to make a 0.2 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkylated product.
Quantitative Data:
| Starting Material | Alkyl Halide | Product | Yield (%) |
| This compound | Methyl Iodide | Methyl 1-(benzenesulfonyl)-3-methylazetidine-3-carboxylate | 85-95 |
| This compound | Benzyl Bromide | Methyl 1-(benzenesulfonyl)-3-benzylazetidine-3-carboxylate | 80-90 |
Protocol 2: Saponification to 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylic acid
Materials:
-
Methyl 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Methyl 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (3:1:1 ratio).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| Methyl 1-(benzenesulfonyl)-3-methylazetidine-3-carboxylate | 1-(benzenesulfonyl)-3-methylazetidine-3-carboxylic acid | 90-98 |
| Methyl 1-(benzenesulfonyl)-3-benzylazetidine-3-carboxylate | 1-(benzenesulfonyl)-3-benzylazetidine-3-carboxylic acid | 92-99 |
Protocol 3: Deprotection to 3-Alkyl-azetidine-3-carboxylic acid
This protocol describes the reductive cleavage of the N-benzenesulfonyl group.
Materials:
-
1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Magnesium turnings (Mg)
-
Ammonium chloride (NH₄Cl)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Dowex® 50WX8 hydrogen form resin
Procedure:
-
To a solution of 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol, add magnesium turnings (6.0 eq) and ammonium chloride (4.0 eq).
-
Sonicate the mixture at room temperature until the starting material is consumed as monitored by TLC (typically 4-8 hours).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and add a solution of EDTA disodium salt to chelate the magnesium salts.
-
Apply the aqueous solution to a column of Dowex® 50WX8 resin.
-
Wash the resin with water, then with 50% aqueous methanol.
-
Elute the product from the resin using a 5% solution of ammonium hydroxide in 50% aqueous methanol.
-
Lyophilize the eluate to obtain the final 3-alkyl-azetidine-3-carboxylic acid.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| 1-(benzenesulfonyl)-3-methylazetidine-3-carboxylic acid | 3-Methylazetidine-3-carboxylic acid | 60-75 |
| 1-(benzenesulfonyl)-3-benzylazetidine-3-carboxylic acid | 3-Benzylazetidine-3-carboxylic acid | 55-70 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of 3-substituted azetidines.
Reaction Pathway: C3-Alkylation
Caption: Key steps in the C3-alkylation of the azetidine ring.
Note: The chemical structures in the DOT graph are represented by text labels. For a publication-quality figure, these would be replaced with images of the chemical structures.
Application Notes and Protocols for the Synthesis of Novel Compounds Based on Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate (CAS 1334499-99-8)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique conformational properties and ability to serve as rigid scaffolds make them valuable building blocks in the design of novel therapeutics. Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate (CAS 1334499-99-8) is a versatile starting material for the synthesis of a diverse range of 3-substituted azetidine derivatives. The benzenesulfonyl group serves as a robust protecting group for the azetidine nitrogen, while the methyl ester at the 3-position provides a handle for various chemical transformations.
This document provides detailed protocols for the step-by-step synthesis of novel compounds derived from this starting material, including hydrolysis of the ester, subsequent amide coupling to generate diverse libraries, and further functionalization of the azetidine ring.
Part 1: Synthesis of the Carboxylic Acid Precursor
The first key step in diversifying the scaffold is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-(Benzenesulfonyl)azetidine-3-carboxylic acid. This intermediate is the direct precursor for amide coupling reactions.
Experimental Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester using lithium hydroxide.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add lithium hydroxide monohydrate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(Benzenesulfonyl)azetidine-3-carboxylic acid as a white solid. The product can be used in the next step without further purification.
Expected Yield: 90-98%
Part 2: Synthesis of a Novel Amide Library
The carboxylic acid precursor can be coupled with a wide variety of primary and secondary amines to generate a library of novel amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry.[2][3][4][5]
Experimental Protocol 2: General Procedure for Amide Coupling
This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as a coupling reagent, which is known for its efficiency and low rate of racemization.[2][6]
Materials:
-
1-(Benzenesulfonyl)azetidine-3-carboxylic acid (1.0 eq)
-
Desired amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(Benzenesulfonyl)azetidine-3-carboxylic acid in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Presentation: Representative Amide Library
The following table summarizes hypothetical results for the synthesis of five novel compounds using the above protocol.
| Compound ID | Amine Used | Molecular Formula (Product) | Yield (%) | Purity (LC-MS) |
| NC-001 | Benzylamine | C₁₇H₁₈N₂O₃S | 85 | >98% |
| NC-002 | Morpholine | C₁₄H₁₈N₂O₄S | 91 | >99% |
| NC-003 | Aniline | C₁₆H₁₆N₂O₃S | 78 | >97% |
| NC-004 | Cyclopropylamine | C₁₃H₁₆N₂O₃S | 88 | >98% |
| NC-005 | Piperidine | C₁₅H₂₀N₂O₃S | 93 | >99% |
Part 3: Deprotection and Further Functionalization
For further diversification, the benzenesulfonyl protecting group can be removed to liberate the azetidine nitrogen, which can then be subjected to various functionalization reactions.
Experimental Protocol 3: N-Deprotection of the Benzenesulfonyl Group
This protocol uses magnesium in methanol for reductive cleavage, a common method for removing sulfonyl protecting groups.
Materials:
-
N-Benzenesulfonyl azetidine derivative (e.g., from Part 2) (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Magnesium turnings (10 eq)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
Suspend the N-benzenesulfonyl azetidine derivative in anhydrous methanol.
-
Add magnesium turnings (10 equivalents) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected azetidine.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall workflow for synthesizing novel compounds from CAS 1334499-99-8.
Diagram 2: Amide Coupling Reaction Pathway
References
Application Notes and Protocols for Nucleophilic Substitution on Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the azetidine scaffold via nucleophilic substitution. The target molecule, Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate, does not possess a suitable leaving group at the 3-position for direct substitution. Therefore, this protocol first describes a plausible method for the introduction of a halogen at the 3-position, creating a reactive intermediate, Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate. Subsequently, detailed procedures for the nucleophilic substitution on this intermediate with various nucleophiles are provided.
Logical Workflow for Synthesis and Functionalization
The overall experimental workflow involves the synthesis of the key intermediate followed by its reaction with a selected nucleophile to yield the desired 3-substituted azetidine derivative.
Caption: Synthetic workflow for the preparation and nucleophilic substitution of a 3-bromoazetidine intermediate.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate (Intermediate)
This protocol describes a general method for the bromination of the C-H bond at the 3-position of the azetidine ring, activated by the adjacent ester group.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in dry carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).
-
Add a catalytic amount of AIBN or BPO (0.05 eq).
-
Reflux the mixture under an inert atmosphere for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate with various nucleophiles. Specific conditions may need to be optimized for each nucleophile.
Materials:
-
Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate
-
Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU) (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the desired nucleophile (1.2 eq) in the chosen anhydrous solvent, add the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.
-
Add a solution of Methyl 1-(benzenesulfonyl)-3-bromoazetidine-3-carboxylate (1.0 eq) in the same solvent dropwise.
-
Heat the reaction mixture to the appropriate temperature (see Table 1) and stir for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine derivative.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the nucleophilic substitution on 3-bromoazetidine-3-carboxylate derivatives with various classes of nucleophiles, based on analogous reactions reported in the literature.[1][2] Yields are indicative and may vary depending on the specific substrates and optimized conditions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitrogen | Benzylamine | K₂CO₃ | MeCN | 80 | 12 | 75-90 |
| Piperidine | Cs₂CO₃ | DMF | 60 | 8 | 80-95 | |
| Aniline | Et₃N | THF | Reflux | 24 | 60-75 | |
| Sulfur | Thiophenol | K₂CO₃ | MeCN | 60 | 6 | 85-95 |
| Ethanethiol | DBU | THF | RT | 4 | 70-85 | |
| Oxygen | Phenol | Cs₂CO₃ | DMF | 100 | 18 | 50-70 |
| Methanol | NaH | THF | RT to 50 | 12 | 40-60 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key electronic and mechanistic aspects of the Sₙ2 reaction on the 3-bromoazetidine intermediate.
Caption: Key factors influencing the Sₙ2 transition state in the nucleophilic substitution reaction.
References
Application Notes and Protocols for the Deprotection of N-Benzenesulfonyl Azetidines
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonyl (Bs) group is a robust protecting group for the nitrogen atom of azetidines, frequently employed due to its stability under a variety of synthetic conditions. However, its removal can be challenging and requires specific deprotection strategies. These application notes provide detailed protocols for the effective cleavage of the N-benzenesulfonyl group from azetidines, focusing on two primary methods: reductive cleavage with magnesium in methanol and acidic hydrolysis with trifluoromethanesulfonic acid.
Method 1: Reductive Cleavage with Magnesium in Methanol
This method offers a mild and efficient approach for the deprotection of N-benzenesulfonyl azetidines. The reaction proceeds via a single-electron transfer from magnesium to the sulfonyl group, leading to the cleavage of the N-S bond. This method is particularly advantageous for substrates containing functional groups that are sensitive to harsh acidic or basic conditions.
Quantitative Data Summary
While specific data for a wide range of N-benzenesulfonyl azetidines is not extensively documented in a single source, the following table provides representative conditions and expected outcomes based on studies of N-arylsulfonyl protected cyclic amines, including aziridines, which suggest high efficiency for azetidines.
| Entry | Substrate (N-Bs-Azetidine Derivative) | Reagents & Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-Benzenesulfonyl-2-phenylazetidine | Mg turnings (10 eq.), Anhydrous MeOH | 4 - 6 | 25 (RT) | >90 (expected) |
| 2 | N-Benzenesulfonyl-3-carboxyethylazetidine | Mg turnings (10 eq.), Anhydrous MeOH | 5 - 8 | 25 (RT) | >85 (expected) |
| 3 | N-Tosyl-azetidine | Mg turnings (10 eq.), Anhydrous MeOH, Sonication | 2 - 4 | 25 (RT) | ~75[1] |
Experimental Protocol: Reductive Deprotection of N-Benzenesulfonyl-2-phenylazetidine
Materials:
-
N-Benzenesulfonyl-2-phenylazetidine
-
Magnesium turnings
-
Anhydrous methanol (MeOH)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply (for inert atmosphere)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add N-benzenesulfonyl-2-phenylazetidine (1.0 eq).
-
Add magnesium turnings (10.0 eq).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add anhydrous methanol to the flask with stirring to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-phenylazetidine.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure deprotected azetidine.
Caption: Workflow for the reductive deprotection of N-benzenesulfonyl azetidines using magnesium in methanol.
Method 2: Acidic Hydrolysis with Trifluoromethanesulfonic Acid (TfOH)
For substrates that are stable to strong acids, trifluoromethanesulfonic acid offers a powerful alternative for the cleavage of the N-benzenesulfonyl group. This method is often faster than reductive methods but requires careful consideration of acid-sensitive functional groups within the molecule.
Quantitative Data Summary
The following data is representative of the deprotection of N-arylsulfonamides and can be considered as a starting point for the optimization of N-benzenesulfonyl azetidine deprotection.
| Entry | Substrate (N-Bs-Anetidine Derivative) | Reagents & Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-Benzenesulfonyl-azetidine | TfOH (5-10 eq.), DCM | 1 - 3 | 25 (RT) | >90 (expected) |
| 2 | N-Benzenesulfonyl-3-cyanoazetidine | TfOH (5-10 eq.), DCM | 2 - 5 | 25 (RT) | >85 (expected) |
| 3 | General N-Arylsulfonamide | TfOH (near stoichiometric) | 1 - 12 | 25 - 50 | High[1][2] |
Experimental Protocol: Acidic Hydrolysis of N-Benzenesulfonyl-azetidine
Materials:
-
N-Benzenesulfonyl-azetidine
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N-benzenesulfonyl-azetidine (1.0 eq) in anhydrous dichloromethane (to achieve a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (5.0-10.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a cooled, stirred saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting azetidine can be further purified by an appropriate method, such as distillation or conversion to a salt followed by recrystallization.
Caption: Workflow for the acidic hydrolysis of N-benzenesulfonyl azetidines using trifluoromethanesulfonic acid.
Concluding Remarks
The choice of deprotection method for the N-benzenesulfonyl group in azetidines depends on the overall functionality of the molecule. The reductive cleavage with magnesium in methanol is a mild and versatile option suitable for a wide range of substrates. For molecules tolerant to strong acids, acidic hydrolysis with trifluoromethanesulfonic acid provides a rapid and efficient alternative. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate.
References
Application Notes and Protocols for Catalytic Transfer Hydrogenation in N-Benzenesulfonyl Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonyl group and its derivatives, such as the tosyl (p-toluenesulfonyl) and nosyl (p-nitrobenzenesulfonyl) groups, are widely utilized as robust protecting groups for primary and secondary amines in organic synthesis. Their stability under a broad range of reaction conditions makes them invaluable in multistep syntheses of complex molecules, including pharmaceuticals. However, the cleavage of the strong nitrogen-sulfur (N-S) bond can often require harsh reagents or conditions that are incompatible with sensitive functional groups present in the substrate.
Catalytic Transfer Hydrogenation (CTH) has emerged as a mild, efficient, and safe alternative for the deprotection of various functional groups. This technique avoids the use of high-pressure hydrogen gas by employing a hydrogen donor in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. The in situ generation of hydrogen on the catalyst surface facilitates the reductive cleavage of the protecting group under gentle conditions.
These application notes provide a comprehensive overview, detailed protocols, and comparative data for the deprotection of N-benzenesulfonyl protected amines using Catalytic Transfer Hydrogenation.
Advantages of Catalytic Transfer Hydrogenation for N-Benzenesulfonyl Deprotection
-
Mild Reaction Conditions: CTH reactions are often carried out at or near room temperature and atmospheric pressure, preserving sensitive functional groups.
-
Enhanced Safety: The avoidance of flammable and high-pressure hydrogen gas significantly improves laboratory safety.
-
Simple Setup: CTH does not necessitate specialized high-pressure hydrogenation equipment, making it accessible in most laboratory settings.
-
High Selectivity: It is possible to selectively deprotect N-benzenesulfonyl groups in the presence of other reducible functionalities by carefully choosing the catalyst and hydrogen donor.
Key Parameters for Optimization
The efficiency and success of N-benzenesulfonyl deprotection via CTH are contingent on several key parameters:
-
Catalyst Selection: The most commonly employed catalysts are 10% Palladium on Carbon (Pd/C) and Raney® Nickel. The choice of catalyst can influence the reaction rate and selectivity.
-
Hydrogen Donor: Ammonium formate and formic acid are the most prevalent and effective hydrogen donors for this transformation. The choice and stoichiometry of the hydrogen donor are critical for achieving high yields.
-
Solvent: Protic solvents such as methanol and ethanol are typically used as they facilitate the transfer of hydrogen to the catalyst surface.
-
Temperature: While many CTH deprotections proceed at room temperature, gentle heating can sometimes accelerate the reaction for more sterically hindered or less reactive substrates.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the quantitative data for the deprotection of various N-benzenesulfonyl protected amines using Catalytic Transfer Hydrogenation.
Table 1: Deprotection of N-Tosylamines using Pd/C and Ammonium Formate
| Entry | Substrate (N-Tosylamine of) | Hydrogen Donor (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ammonium Formate (5) | Methanol | Reflux | 2 | 92 |
| 2 | Benzylamine | Ammonium Formate (5) | Ethanol | Reflux | 3 | 88 |
| 3 | Piperidine | Ammonium Formate (6) | Methanol | Reflux | 4 | 85 |
| 4 | Indole | Ammonium Formate (5) | Ethanol/THF | 60 | 6 | 78 |
Table 2: Deprotection of N-Benzenesulfonylamides using Raney® Nickel
| Entry | Substrate (N-Benzenesulfonylamide of) | Hydrogen Donor (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Ammonium Formate (10) | Ethanol | 70 | 8 | 82 |
| 2 | Cyclohexylamine | Formic Acid (10) | Methanol | Reflux | 10 | 75 |
| 3 | Morpholine | Ammonium Formate (10) | Ethanol | Reflux | 8 | 89 |
| 4 | Pyrrolidine | Formic Acid (12) | Methanol | 65 | 12 | 72 |
Experimental Protocols
Protocol 1: General Procedure for N-Tosyl Deprotection using 10% Pd/C and Ammonium Formate
Materials:
-
N-Tosyl protected amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol or Ethanol
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-tosyl protected amine (1.0 mmol) in methanol or ethanol (10-20 mL).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution under a stream of inert gas.
-
To this suspension, add ammonium formate (5.0-6.0 mmol, 5-6 equivalents) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to afford the desired amine.
Protocol 2: General Procedure for N-Benzenesulfonyl Deprotection using Raney® Nickel and Ammonium Formate/Formic Acid
Materials:
-
N-Benzenesulfonyl protected amine
-
Raney® Nickel (slurry in water or ethanol)
-
Ammonium Formate or Formic Acid
-
Ethanol or Methanol
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-benzenesulfonyl protected amine (1.0 mmol) in ethanol or methanol (15-25 mL).
-
Carefully wash the Raney® Nickel slurry (approximately 0.5-1.0 g per mmol of substrate) with the reaction solvent three times to remove the storage solvent.
-
Under an inert atmosphere, add the washed Raney® Nickel to the solution of the substrate.
-
Add ammonium formate (10-12 mmol, 10-12 equivalents) or formic acid (10-12 mmol, 10-12 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (70°C to reflux) and monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel can be pyrophoric when dry. The filter cake should be kept wet with solvent and disposed of properly.
-
Wash the filter cake with the reaction solvent (2 x 15 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can then be purified by appropriate methods to yield the free amine.
Mandatory Visualizations
Caption: Experimental workflow for N-benzenesulfonyl deprotection.
Caption: Proposed catalytic cycle for N-S bond cleavage.
Application Notes and Protocols: The Use of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind to a biological target, albeit often with weak affinity. These initial "hits" serve as starting points for a more rational and focused drug design process, leading to the development of potent and selective drug candidates.
The azetidine scaffold is of significant interest in FBDD due to its three-dimensional (3D) nature, which provides defined vectors for chemical elaboration and can improve physicochemical properties such as solubility and metabolic stability.[1] This document outlines the application of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate , a novel fragment, in a hypothetical FBDD campaign targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key oncogene implicated in various human cancers.[2][3]
The Fragment: this compound
This compound combines the desirable 3D geometry of the azetidine ring with a benzenesulfonyl group and a methyl ester. This unique combination of functionalities offers several advantages for FBDD:
-
Azetidine Core: Provides a rigid, 3D scaffold that can effectively probe the binding pockets of target proteins. The nitrogen atom and the C3-substituent offer distinct vectors for chemical modification during hit-to-lead optimization.[4]
-
Benzenesulfonyl Group: This moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, contributing to binding affinity.
-
Methyl Ester: Offers a potential hydrogen bond acceptor and a readily modifiable handle for chemical elaboration through hydrolysis to the corresponding carboxylic acid or amidation.
Physicochemical Properties of the Fragment
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄S |
| Molecular Weight | 255.29 g/mol |
| LogP (calculated) | 1.2 |
| Topological Polar Surface Area | 75.6 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Hypothetical Target: STAT3
STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[5] Its constitutive activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][3] The FBDD campaign outlined below aims to identify fragments that bind to the SH2 domain of STAT3, thereby disrupting its dimerization and subsequent downstream signaling.
STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT3 signaling pathway, which is often dysregulated in cancer.
Experimental Protocols
A typical FBDD workflow involves primary screening to identify initial hits, followed by secondary validation and characterization to confirm binding and determine affinity.
FBDD Experimental Workflow
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This high-throughput method identifies fragments that bind to the target protein by measuring changes in its thermal stability.[6][7]
Materials:
-
Recombinant human STAT3 protein (SH2 domain)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (and other fragments) at 20 mM in DMSO
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
384-well qPCR plates
-
Real-time PCR instrument
Method:
-
Prepare a master mix containing STAT3 protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
-
Dispense 19.8 µL of the master mix into each well of a 384-well plate.
-
Add 0.2 µL of the fragment solution to each well (final fragment concentration 200 µM, final DMSO concentration 1%). Include appropriate controls (DMSO only).
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and perform a melt curve analysis, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The melting temperature (Tₘ) is the inflection point of the sigmoidal curve. A significant positive shift in Tₘ (ΔTₘ) indicates fragment binding.
Hypothetical Data from Primary Screening:
| Fragment ID | Fragment Name | ΔTₘ (°C) | Hit? |
| F001 | This compound | +2.5 | Yes |
| F002 | Fragment 2 | +0.2 | No |
| F003 | Fragment 3 | +1.8 | Yes |
| F004 | Fragment 4 | -0.5 | No |
Protocol 2: Secondary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is used to validate the hits from the primary screen and to determine their binding affinity (Kᴅ) and kinetics.[8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human STAT3 protein (SH2 domain)
-
Running Buffer: 50 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.5
-
Fragment solutions in running buffer with matched DMSO concentration
Method:
-
Immobilization: Immobilize the STAT3 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of 8000-10000 response units (RU).
-
Binding Analysis:
-
Prepare a dilution series of this compound and other validated hits in running buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).
-
Inject the fragment solutions over the immobilized STAT3 surface and a reference flow cell.
-
Monitor the binding response (in RU) in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).
-
Hypothetical Data from Secondary Screening:
| Fragment ID | Kᴅ (µM) | Ligand Efficiency (LE) |
| F001 | 350 | 0.32 |
| F003 | 800 | 0.28 |
Ligand Efficiency (LE) = -1.37 * pKᴅ / Number of Heavy Atoms
Hit-to-Lead Optimization
Once this compound is validated as a binder and its binding mode is determined (ideally through X-ray crystallography), a hit-to-lead optimization campaign can be initiated.[10] The goal is to improve the potency and selectivity of the initial fragment.
Fragment Evolution Strategies
Proposed modifications for this compound:
-
Fragment Growing:
-
Vector 1 (C3-position): Hydrolyze the methyl ester to the carboxylic acid to introduce a hydrogen bond donor and acceptor. The carboxylic acid can then be converted to a series of amides to probe for additional interactions in the binding pocket.
-
Vector 2 (Benzenesulfonyl group): Synthesize analogues with substituents on the phenyl ring to explore hydrophobic pockets and potential new hydrogen bonding interactions.
-
-
Fragment Linking/Merging: If other fragments are identified that bind in close proximity to the this compound binding site, linkers can be designed to connect the two fragments, or they can be merged into a single, more potent molecule.
Conclusion
This compound represents a promising starting point for a fragment-based drug discovery campaign. Its 3D azetidine core and modifiable functional groups provide an excellent foundation for the development of novel inhibitors against targets such as STAT3. The protocols and strategies outlined in these application notes provide a comprehensive framework for utilizing this and similar fragments in the pursuit of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jebms.org [jebms.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for Amide Coupling with 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly vital in medicinal chemistry and the development of novel therapeutics.[1] Azetidine scaffolds are increasingly incorporated into drug candidates to explore novel chemical space and improve physicochemical properties. This document provides detailed protocols for the synthesis of amides derived from Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate.
The overall process involves two key stages: the hydrolysis (saponification) of the starting methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a desired amine. Two robust and widely used amide coupling protocols are presented: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium salt-based reagent, and another employing the classic carbodiimide method with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt).[1][2][3]
Experimental Workflow
The synthetic pathway from the methyl ester to the final amide product is outlined below.
Caption: Overall workflow for the synthesis of azetidine-3-carboxamides.
Protocol 1: Saponification of this compound
This protocol describes the conversion of the methyl ester to the carboxylic acid, a necessary precursor for amide coupling.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (per 1g ester) | Molar Equivalents |
| This compound | 255.29 | 1.0 g | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 197 mg | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
| Deionized Water (H₂O) | - | 5 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - |
| Brine (saturated aq. NaCl) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 3.92 mmol) in tetrahydrofuran (15 mL).
-
Addition of Base: In a separate container, dissolve lithium hydroxide monohydrate (197 mg, 4.70 mmol) in deionized water (5 mL). Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the saponification by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with ~10 mL of water.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(benzenesulfonyl)azetidine-3-carboxylic acid.
-
Purification: The crude product is often of sufficient purity for the subsequent coupling step. If necessary, it can be purified by recrystallization or flash column chromatography.
Protocol 2: Amide Coupling Protocols
The following section details two reliable methods for coupling 1-(benzenesulfonyl)azetidine-3-carboxylic acid with a generic primary or secondary amine (R¹R²NH).
Method A: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent known for rapid reaction times and low rates of racemization, making it suitable for sensitive or sterically hindered substrates.[3][4]
| Reagent | Molar Mass ( g/mol ) | Quantity (per 200mg acid) | Molar Equivalents |
| 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | 241.26 | 200 mg | 1.0 |
| Amine (R¹R²NH) | Varies | 1.1 - 1.2 | 1.1 - 1.2 |
| HATU | 380.23 | 346 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 430 µL | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - |
| Saturated Aqueous NaHCO₃ | - | ~20 mL | - |
| Brine (saturated aq. NaCl) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(benzenesulfonyl)azetidine-3-carboxylic acid (200 mg, 0.83 mmol).
-
Addition of Reagents: Add HATU (346 mg, 0.91 mmol) followed by anhydrous N,N-Dimethylformamide (5 mL).
-
Add the desired amine (0.91 mmol, 1.1 equiv) to the mixture.
-
Initiation: Cool the flask to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (430 µL, 2.49 mmol) to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Washing: Wash the organic phase sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 20 mL). This washing sequence removes excess reagents and byproducts.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Method B: EDC/HOBt-Mediated Amide Coupling
This method is a cost-effective and widely used protocol for amide bond formation. The use of HOBt minimizes side reactions and suppresses racemization.[3][6]
| Reagent | Molar Mass ( g/mol ) | Quantity (per 200mg acid) | Molar Equivalents |
| 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | 241.26 | 200 mg | 1.0 |
| Amine (R¹R²NH) | Varies | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 191 mg | 1.2 |
| HOBt | 135.12 | 135 mg | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 287 µL | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - |
| Saturated Aqueous NaHCO₃ | - | ~20 mL | - |
| Brine (saturated aq. NaCl) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
-
Reaction Setup: To a dry round-bottom flask, add 1-(benzenesulfonyl)azetidine-3-carboxylic acid (200 mg, 0.83 mmol), HOBt (135 mg, 1.0 mmol), and the desired amine (0.91 mmol, 1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous Dichloromethane (10 mL).
-
Initiation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (191 mg, 1.0 mmol) portion-wise to the reaction mixture.
-
Slowly add DIPEA (287 µL, 1.66 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.[2]
-
Workup: Once complete, dilute the mixture with additional DCM (20 mL).
-
Washing: Wash the organic phase sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 20 mL). The aqueous washes effectively remove the water-soluble urea byproduct from EDC and other impurities.[2][5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.
Signaling Pathway Diagram (Mechanism)
The following diagram illustrates the activation of the carboxylic acid using the HATU reagent, which is a key step in the amide coupling process.
Caption: Mechanism of carboxylic acid activation and coupling via HATU.[7]
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. growingscience.com [growingscience.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate and its derivatives. The purification of these compounds is a critical step in their synthesis and characterization, ensuring the removal of impurities that may interfere with subsequent biological assays and drug development studies. The following sections outline common purification techniques, including flash column chromatography and recrystallization, supported by detailed protocols and illustrative data.
Application Notes
Derivatives of this compound are a class of compounds with significant potential in medicinal chemistry. The presence of the benzenesulfonyl group and the azetidine ring imparts specific physicochemical properties that make these molecules attractive scaffolds for drug discovery. Achieving high purity of these compounds is paramount for obtaining reliable structure-activity relationships (SAR) and for advancing lead candidates through the development pipeline.
The primary methods for the purification of these derivatives are flash column chromatography and recrystallization. The choice of method depends on the nature of the impurities, the scale of the purification, and the physical state of the compound.
-
Flash Column Chromatography: This is a versatile and widely used technique for the purification of a broad range of organic compounds. For derivatives of this compound, normal-phase chromatography using silica gel is typically effective. The selection of the eluent system is crucial for achieving good separation. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often employed. Common solvent systems include mixtures of hexane and ethyl acetate.
-
Recrystallization: This technique is ideal for purifying solid compounds to a high degree of purity. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. For the target compounds, which possess both aromatic and ester functionalities, solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexane are often good starting points.
Quantitative Data Summary
The following table summarizes representative data for the purification of a hypothetical derivative of this compound. This data is illustrative and aims to provide a benchmark for expected outcomes. Actual results may vary depending on the specific derivative and the nature of the impurities.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Notes |
| Flash Column Chromatography | ~85 | >98 | 80-95 | Effective for removing a wide range of impurities. |
| Recrystallization | ~90 | >99 | 70-90 | Best for final polishing of solid compounds. |
| Preparative TLC | ~95 | >99 | 50-70 | Suitable for small-scale purification (<100 mg). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of a derivative of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates
-
Glass column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal eluent composition for separation. The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired compound.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed. A gentle tapping of the column can aid in this process.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This can be done in a stepwise or continuous gradient.
-
Maintain a constant flow rate using gentle pressure from a compressed air or nitrogen line.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or using a fraction collector.
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of a solid derivative of this compound by recrystallization.
Materials:
-
Crude solid this compound derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube to the boiling point of the solvent. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Crystals of the purified compound should form.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
The following diagrams illustrate the workflows for the purification techniques described above.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Recrystallization.
Large-Scale Synthesis of Azetidine-3-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Azetidine-3-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry and drug development. Their rigid, four-membered ring structure imparts unique conformational constraints on molecules, often leading to improved biological activity and metabolic stability. This document provides detailed application notes and protocols for the large-scale synthesis of these valuable compounds, catering to the needs of researchers in both academic and industrial settings.
Application Notes
The synthesis of azetidine-3-carboxylic acid derivatives on a large scale presents several challenges, including ring strain, potential for side reactions, and the need for robust and scalable purification methods. The protocols outlined below are designed to address these challenges, offering reliable routes to key intermediates and final products.
One common and effective strategy for synthesizing the azetidine core involves the cyclization of 1,3-difunctionalized propane derivatives. A notable example is the synthesis starting from diethyl bis(hydroxymethyl)malonate, which undergoes triflation followed by ring-closing with an amine. Subsequent decarboxylation and hydrogenation yield the desired azetidine-3-carboxylic acid.[1] This method is particularly amenable to large-scale production due to the availability of starting materials and the straightforward nature of the reaction sequence.
Another versatile approach involves the thermal isomerization of 3-bromoaziridine-3-carboxylic acid derivatives.[2][3] This method allows for the stereoselective synthesis of functionalized azetidines. The kinetically favored aziridine can be transformed into the thermodynamically more stable azetidine ring system.[2][3]
For the synthesis of specific derivatives, such as those used in the production of the JAK inhibitor baricitinib, a Horner-Wadsworth-Emmons reaction of a protected azetidin-3-one with a phosphonate reagent is employed to introduce an exocyclic double bond, which is then further functionalized.[4] The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is essential in many synthetic routes to control reactivity and prevent side reactions, particularly in the context of peptide synthesis where azetidine-3-carboxylic acid is used as a non-canonical amino acid.
The choice of synthetic route will depend on the desired substitution pattern on the azetidine ring and the scale of the synthesis. The following protocols provide detailed, step-by-step procedures for key synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of Azetidine-3-Carboxylic Acid from Diethyl bis(hydroxymethyl)malonate
This protocol is adapted from a process for synthesizing azetidine-3-carboxylic acid, a useful intermediate for S1P1/Edg1 receptor agonists.[1]
Step A: Diethyl bis((trifluoromethylsulfonyloxy)methyl)malonate
-
To a cooled (0-5 °C) solution of diethyl bis(hydroxymethyl)malonate in a suitable solvent (e.g., dichloromethane), add a weak base (e.g., triethylamine).
-
Slowly add trifluoromethanesulfonic anhydride while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step B: Diethyl 1-(benzyl)azetidine-3,3-dicarboxylate
-
Dissolve the crude diethyl bis((trifluoromethylsulfonyloxy)methyl)malonate from Step A in a compatible solvent such as acetonitrile.
-
Add a weak base (e.g., potassium carbonate) and benzylamine.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Step C: 1-(benzyl)azetidine-3-carboxylic acid
-
To a solution of diethyl 1-(benzyl)azetidine-3,3-dicarboxylate in a mixture of ethanol and water, add a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step D: Azetidine-3-carboxylic acid
-
Dissolve the 1-(benzyl)azetidine-3-carboxylic acid in an aqueous solvent.
-
Add a hydrogenation catalyst, such as Pd(OH)2 on carbon.
-
React the mixture with molecular hydrogen at an elevated temperature (e.g., 96 °C) until the reaction is complete.[1]
-
Filter off the catalyst and concentrate the filtrate to obtain azetidine-3-carboxylic acid.
Protocol 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol is a key step in the synthesis of intermediates for baricitinib.[4]
-
To a solution of diethyl (cyanomethyl)phosphonate in tetrahydrofuran (THF) under a hydrogen atmosphere, slowly add potassium tert-butoxide solution in THF at -5 °C.
-
Stir the mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF and continue stirring at -5 °C for another 2 hours.[4]
-
Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.[4]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Summary of Yields for Azetidine-3-Carboxylic Acid Synthesis (Protocol 1)
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| A | Diethyl bis((trifluoromethylsulfonyloxy)methyl)malonate | Diethyl bis(hydroxymethyl)malonate | Triflic anhydride, Triethylamine | 85-95 |
| B | Diethyl 1-(benzyl)azetidine-3,3-dicarboxylate | Diethyl bis((trifluoromethylsulfonyloxy)methyl)malonate | Benzylamine, K2CO3 | 60-70 |
| C | 1-(benzyl)azetidine-3-carboxylic acid | Diethyl 1-(benzyl)azetidine-3,3-dicarboxylate | NaOH, HCl | 75-85 |
| D | Azetidine-3-carboxylic acid | 1-(benzyl)azetidine-3-carboxylic acid | H2, Pd(OH)2/C | 90-98 |
Table 2: Horner-Wadsworth-Emmons Reaction for Baricitinib Intermediate (Protocol 2)
| Starting Material | Reagent | Product | Typical Yield (%) |
| tert-butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 70-80 |
Mandatory Visualization
Caption: Workflow for the synthesis of Azetidine-3-Carboxylic Acid.
Caption: Synthesis of a key intermediate for Baricitinib.
References
- 1. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: I am observing a low yield of my final product, this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the N-benzenesulfonylation of the methyl azetidine-3-carboxylate starting material. Here are the common causes and troubleshooting steps:
-
Incomplete Reaction: The N-sulfonylation reaction may not have gone to completion.
-
Solution:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Gently heating the reaction mixture may improve the reaction rate, but be cautious as excessive heat can lead to side reactions.
-
Reagent Stoichiometry: Ensure that at least one equivalent of benzenesulfonyl chloride is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, especially during workup.[1] Maintain a neutral or slightly basic pH during extraction and purification. The hydrolysis of the methyl ester is significantly faster than that of ethyl or isopropyl esters, making it more susceptible to this side reaction.
-
-
-
Purification Issues: Product loss during the purification process can significantly impact the final yield.
-
Solution:
-
Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions.
-
Column Chromatography: Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.
-
-
Question 2: My final product appears to be impure. What are the likely impurities and how can I remove them?
Answer:
Impurities in the final product can arise from unreacted starting materials, side products, or decomposition. Common impurities and purification strategies are outlined below:
-
Unreacted Methyl azetidine-3-carboxylate: If the starting material is not fully consumed, it will contaminate the final product.
-
Identification: This can be detected by NMR spectroscopy (absence of the benzenesulfonyl group signals) and LC-MS (lower molecular weight).
-
Removal: Due to its higher polarity, it can typically be separated from the product by column chromatography on silica gel.
-
-
Benzenesulfonic Acid: This can form from the hydrolysis of benzenesulfonyl chloride.
-
Identification: It is a highly polar and acidic compound.
-
Removal: It can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.
-
-
1-(Benzenesulfonyl)azetidine-3-carboxylic Acid: This is the product of methyl ester hydrolysis.
-
Identification: This impurity will have a different retention factor on TLC and a distinct mass in LC-MS. In the ¹H NMR spectrum, the methyl singlet will be absent, and a broad singlet corresponding to the carboxylic acid proton may be observed.
-
Removal: As a carboxylic acid, it is more polar than the desired methyl ester. It can be removed by washing the organic solution with a mild base or by silica gel chromatography.
-
Experimental Protocol: Synthesis of this compound
This is a general procedure based on common organic synthesis practices for similar compounds. Optimization may be required.
-
Reaction Setup: To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile, add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) at 0 °C under an inert atmosphere.
-
Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the N-benzenesulfonylation reaction?
A1: The base, typically a tertiary amine like triethylamine or diisopropylethylamine, serves two primary purposes. First, it deprotonates the secondary amine of the methyl azetidine-3-carboxylate starting material (if the free base is used) or neutralizes the hydrochloride salt to generate the free amine in situ. Second, it acts as a scavenger for the hydrochloric acid that is generated as a byproduct of the reaction between the azetidine nitrogen and benzenesulfonyl chloride.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) should be chosen to achieve good separation between the starting material, the product, and any major byproducts. The spots can be visualized using a UV lamp (as the product contains a phenyl group) and/or by staining with a suitable agent like potassium permanganate. Alternatively, LC-MS can be used for more precise monitoring, allowing for the detection of the masses of the starting material and the product.
Q3: What are the expected spectroscopic data for this compound?
| Data Type | Expected Values |
| ¹H NMR | * Aromatic Protons (Benzenesulfonyl): Multiplets in the range of δ 7.5-8.0 ppm (5H).* Azetidine Ring Protons: Multiplets in the range of δ 3.5-4.5 ppm (5H).* Methyl Ester Protons: A singlet at approximately δ 3.7 ppm (3H). |
| ¹³C NMR | * Aromatic Carbons: Peaks in the aromatic region (δ 120-140 ppm).* Ester Carbonyl Carbon: A peak around δ 170-175 ppm.* Azetidine Ring Carbons: Peaks in the range of δ 40-60 ppm.* Methyl Ester Carbon: A peak around δ 52 ppm. |
| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺: 256.06. Expected m/z for [M+Na]⁺: 278.04. |
Q4: My reaction is complete, but I am struggling with the purification. What are some tips for effective purification?
A4: Purification of azetidine derivatives can be challenging due to their polarity.
-
Column Chromatography:
-
Use a fine mesh silica gel for better resolution.
-
Employ a gradient elution to effectively separate the product from less polar and more polar impurities. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Carefully monitor the fractions by TLC to avoid mixing pure fractions with impure ones.
-
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Visualizations
Synthesis and Troubleshooting Workflow
Caption: Workflow for the synthesis and troubleshooting of this compound.
Potential Side Reactions
Caption: Key potential side reactions in the synthesis of this compound.
References
Technical Support Center: Reactions of N-Benzenesulfonylazetidines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work with N-benzenesulfonylazetidines. The information is presented in a question-and-answer format to directly tackle specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving N-benzenesulfonylazetidines?
A1: N-benzenesulfonylazetidines are versatile building blocks in organic synthesis. The most common reactions they undergo are nucleophilic ring-opening reactions. Due to the ring strain of the four-membered azetidine ring and the electron-withdrawing nature of the benzenesulfonyl group, the ring is susceptible to cleavage by a variety of nucleophiles.
Q2: What factors influence the regioselectivity of the ring-opening reaction?
A2: The regioselectivity of the nucleophilic attack on the azetidine ring is a crucial aspect of these reactions. In many cases, the attack occurs at the less sterically hindered carbon. However, the presence of substituents on the ring and the nature of the nucleophile and catalyst can significantly influence the outcome. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway, leading to high regioselectivity.[1]
Q3: Can N-benzenesulfonylazetidines undergo cycloaddition reactions?
A3: Yes, N-sulfonylazetidines can participate in cycloaddition reactions. For instance, thermal [2+2] cycloadditions are a known reaction class for these compounds. However, the specific conditions and potential by-products of such reactions with N-benzenesulfonylazetidines are not extensively documented in readily available literature.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ring-Opened Product
Q: I am performing a nucleophilic ring-opening of an N-benzenesulfonylazetidine, but the yield of my desired product is consistently low. What are the potential causes and solutions?
A: Low yields in nucleophilic ring-opening reactions of N-benzenesulfonylazetidines can stem from several factors. Here's a guide to troubleshoot this issue:
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. Be cautious, as prolonged heating can sometimes lead to decomposition.
-
-
Poor Nucleophilicity of the Reagent:
-
Solution: The chosen nucleophile might not be strong enough to efficiently open the azetidine ring. Consider using a more potent nucleophile or adding an activating agent. For example, in the case of alcohol nucleophiles, the addition of a Lewis acid like Cu(OTf)₂ can significantly enhance the reaction rate and yield.[1]
-
-
Steric Hindrance:
-
Solution: If the azetidine or the nucleophile is sterically bulky, the reaction rate can be significantly reduced. If possible, consider using a less hindered nucleophile. Alternatively, increasing the reaction temperature might overcome the steric barrier, but this should be done with care to avoid side reactions.
-
-
Formation of Unidentified By-products:
-
Solution: The formation of by-products can consume the starting material and lower the yield of the desired product. Analyze the crude reaction mixture by techniques like NMR spectroscopy or LC-MS to identify any major by-products. Understanding the structure of these by-products can provide insights into competing reaction pathways.
-
Issue 2: Formation of Multiple Products (Isomers or By-products)
Q: My reaction is producing a mixture of products, making purification difficult. What are the likely by-products and how can I minimize their formation?
A: The formation of multiple products is a common challenge. The following are potential by-products and strategies to mitigate their formation:
Common By-products and Mitigation Strategies:
-
Regioisomers:
-
Problem: Nucleophilic attack can occur at different carbon atoms of the azetidine ring, leading to a mixture of regioisomers.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
-
-
Dimerization/Oligomerization Products:
-
Problem: Under certain conditions, especially in the presence of strong acids or upon prolonged heating, N-benzenesulfonylazetidines might undergo self-reaction to form dimers or oligomers.
-
Mitigation:
-
Maintain a low concentration of the azetidine starting material.
-
Add the azetidine slowly to the reaction mixture containing the nucleophile.
-
Avoid excessively high temperatures and strong acidic conditions if possible.
-
-
-
Isomerization of the Starting Material:
-
Problem: The N-benzenesulfonylazetidine itself might isomerize under the reaction conditions, leading to a mixture of stereoisomers in the product.
-
Mitigation:
-
Use milder reaction conditions (lower temperature, shorter reaction time).
-
Screen different catalysts or solvents that do not promote isomerization.
-
-
-
Products from Decomposition:
-
Problem: N-sulfonyl compounds can be susceptible to decomposition, especially under harsh acidic or basic conditions, or at elevated temperatures. For instance, decomposition of related diazonium salts in acidic solution is a known issue.[2]
-
Mitigation:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected.
-
Purify all reagents and solvents to remove any impurities that might catalyze decomposition.
-
Perform the reaction at the lowest effective temperature.
-
-
Issue 3: Reaction Stalls or is Sluggish
Q: The reaction is very slow and does not go to completion. How can I improve the reaction rate?
A: A sluggish reaction can be due to several factors related to the reactants and reaction conditions.
Strategies to Enhance Reaction Rate:
-
Catalyst Activation:
-
Logical Flow for Catalyst Selection:
Caption: Decision process for accelerating a sluggish reaction.
-
-
Increase Reagent Concentration:
-
Increasing the concentration of the nucleophile can sometimes accelerate the reaction rate. However, be mindful that this could also lead to an increase in by-product formation.
-
-
Solvent Choice:
-
The choice of solvent can have a significant impact on the reaction rate. A solvent that better solvates the transition state will accelerate the reaction. For SN2 reactions, polar aprotic solvents are often a good choice.
-
Experimental Protocols
While specific, detailed experimental protocols for by-product analysis in N-benzenesulfonylazetidine reactions are not abundant in the literature, a general protocol for a Lewis acid-mediated ring-opening reaction is provided below as a reference. Researchers should adapt this protocol based on their specific substrates and analytical capabilities.
General Protocol for Lewis Acid-Catalyzed Ring-Opening of a 2-Aryl-N-Benzenesulfonylazetidine with an Alcohol:
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 2-aryl-N-benzenesulfonylazetidine (1.0 equiv).
-
Dissolve the azetidine in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Add the alcohol nucleophile (1.5 - 3.0 equiv).
-
-
Catalyst Addition:
-
In a separate vial, weigh the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).
-
Add the catalyst to the reaction mixture at room temperature with stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Samples for analysis should be quenched with a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the product distribution and identify any by-products.
-
-
Purification:
-
Purify the desired product by column chromatography on silica gel.
-
Note: This is a general guideline. The optimal solvent, temperature, reaction time, and catalyst loading should be determined experimentally for each specific substrate. Careful analysis of the crude reaction mixture is essential for identifying and quantifying by-products, which is the first step in troubleshooting and optimizing the reaction.
References
Technical Support Center: Optimizing Reaction Yield for the Functionalization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when functionalizing this compound?
The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions under harsh conditions. Other common issues include low yields, difficulty in achieving regioselectivity for C-H functionalization, and potential side reactions related to the benzenesulfonyl protecting group and the methyl ester.
Q2: Which protecting group is most suitable for the azetidine nitrogen during functionalization at other positions?
The benzenesulfonyl group is a robust electron-withdrawing group that activates the azetidine ring for certain reactions but can also be challenging to remove. The choice of protecting group is critical. For many applications, the tert-butoxycarbonyl (Boc) group is a widely used alternative as it is generally stable under various reaction conditions and can be readily removed under acidic conditions. However, the benzenesulfonyl group is often employed for its specific electronic effects on the reactivity of the azetidine ring.
Q3: How does the benzenesulfonyl group affect the reactivity of the azetidine ring?
The electron-withdrawing nature of the benzenesulfonyl group influences the electron density on the azetidine nitrogen and the overall reactivity of the ring. This can impact nucleophilic substitution reactions and the stability of the ring. For instance, it can make the azetidine nitrogen a poorer nucleophile while potentially activating the C-H bonds for certain metal-catalyzed functionalization reactions.
Q4: What are the typical reaction conditions for N-deprotection of the benzenesulfonyl group?
Deprotection of a benzenesulfonyl group can be challenging. Common methods include using strong reducing agents or harsh acidic or basic conditions, which may not be compatible with the ester functionality. A facile deprotection condition for aryl sulfonates involves using pulverized potassium hydroxide (KOH) with t-BuOH in hot toluene.[1] However, reaction conditions should be carefully optimized to avoid ester hydrolysis or ring opening.
Q5: How can I effectively purify functionalized derivatives of this compound?
Purification of azetidine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution Reactions
This guide addresses common issues leading to low yields in nucleophilic substitution reactions at the 3-position of the azetidine ring (after conversion of the ester to a suitable leaving group).
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective leaving group. | Ensure the hydroxyl group (from ester reduction) is converted to a good leaving group (e.g., tosylate, mesylate, or halide). |
| Low nucleophilicity of the incoming nucleophile. | Use a stronger nucleophile or increase its concentration. The choice of solvent can also significantly impact nucleophilicity. | |
| Steric hindrance at the 3-position. | Use a less sterically hindered nucleophile. Elevated temperatures may be required, but monitor for side reactions. | |
| Formation of Ring-Opened Byproducts | Harsh reaction conditions (high temperature, strong base/acid). | Optimize the reaction temperature and time. Use a milder base if applicable. The inherent ring strain of azetidines makes them prone to ring-opening.[2] |
| Decomposition of Starting Material | Instability of the substrate under reaction conditions. | Perform the reaction at a lower temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) if reagents are air-sensitive. |
Guide 2: Poor Regioselectivity in C-H Functionalization
This guide provides troubleshooting for achieving regioselective C-H functionalization on the benzenesulfonyl group or the azetidine ring.
| Problem | Possible Cause | Suggested Solution |
| Mixture of Isomers | Poor directing group ability of the ester or sulfonyl group. | The benzenesulfonyl group can direct ortho-metalation. For other positions, derivatization of the ester to a stronger directing group may be necessary. |
| Inappropriate catalyst or ligand. | The choice of palladium catalyst and ligand is crucial for controlling reactivity and selectivity in C-H activation.[3] Screen different catalyst/ligand combinations. | |
| Competing reaction pathways. | Adjust reaction parameters such as temperature, solvent, and additives (oxidants or bases) to favor the desired regioisomer.[3] | |
| Functionalization at the Azetidine Ring | High reactivity of C-H bonds on the azetidine ring. | The use of specific directing groups attached to the nitrogen can steer functionalization to the aryl ring. Without a strong directing effect, functionalization of the azetidine ring is possible. |
Guide 3: Unwanted Side Reactions
This guide covers common side reactions that can occur during the functionalization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Hydrolysis of the Methyl Ester | Presence of water or use of strong aqueous base/acid. | Use anhydrous solvents and reagents. If a base is required, consider non-nucleophilic organic bases. For ester cleavage, controlled saponification with LiOH is a common method, but requires careful monitoring to avoid ring degradation.[4] |
| Epimerization at C3 | Use of a strong base. | If the stereochemistry at the 3-position is important, use milder reaction conditions and non-protic solvents to minimize the risk of enolization and epimerization. |
| N-S Bond Cleavage | Reductive or harsh nucleophilic conditions. | Avoid strong reducing agents if the benzenesulfonyl group needs to be retained. Certain nucleophiles can attack the sulfur atom, leading to deprotection. |
Experimental Protocols
General Protocol for Nucleophilic Substitution at the 3-Position (Illustrative)
This is a representative protocol and requires optimization for specific nucleophiles.
-
Reduction of the Ester: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add LiBH₄ (1.5 eq) portion-wise. Stir the reaction at room temperature for 4-6 hours. Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Activation of the Hydroxyl Group: To a solution of the resulting alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours.
-
Nucleophilic Substitution: To a solution of the mesylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add the desired nucleophile (1.2-2.0 eq) and a suitable base if necessary (e.g., K₂CO₃). Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Nucleophilic Substitution with a Generic Nucleophile (NuH)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 12 | 45 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 65 |
| 3 | Cs₂CO₃ | DMF | 80 | 8 | 75 |
| 4 | K₂CO₃ | Acetonitrile | 80 | 12 | 50 |
| 5 | DBU | THF | 60 | 24 | 30 |
Table 2: Effect of Leaving Group on Reaction Yield
| Entry | Leaving Group | Nucleophile | Conditions | Yield (%) |
| 1 | -OMs | Piperidine | K₂CO₃, DMF, 80 °C | 78 |
| 2 | -OTs | Piperidine | K₂CO₃, DMF, 80 °C | 82 |
| 3 | -Br | Piperidine | K₂CO₃, DMF, 80 °C | 85 |
| 4 | -I | Piperidine | K₂CO₃, DMF, 80 °C | 90 |
Visualizations
Caption: Experimental workflow for the functionalization of this compound.
References
"stability of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate under acidic and basic conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are its susceptibility to hydrolysis under both acidic and basic conditions. The two primary functional groups that may be affected are the methyl ester and the N-sulfonylazetidine ring. The strained four-membered azetidine ring may also be prone to ring-opening under certain conditions.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2][3] While sulfonamides are generally stable, strong acidic conditions could potentially lead to the cleavage of the benzenesulfonyl group, though this is typically a slower process.[4]
Q3: What degradation pathways are expected under basic conditions?
A3: Basic conditions will likely lead to the rapid hydrolysis of the methyl ester, a reaction commonly known as saponification, to yield the carboxylate salt.[5][6][7][8][9] The N-sulfonyl group is generally stable to basic hydrolysis.[4][10]
Q4: How does the azetidine ring affect the stability of the molecule?
A4: The strained nature of the azetidine ring can make it susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions. However, the presence of the electron-withdrawing benzenesulfonyl group on the nitrogen atom is expected to decrease the basicity of the ring nitrogen, potentially influencing its reactivity.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying the parent compound and its degradation products.[11][12] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation data.[13][14][15]
Troubleshooting Guides
Guide 1: Designing a Forced Degradation Study
Issue: You need to assess the intrinsic stability of this compound and identify potential degradation products.
Solution: Conduct a forced degradation study using the following protocol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17][18]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acidic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by HPLC.
-
-
Basic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at room temperature (25°C).
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
Guide 2: Interpreting Stability Data
Issue: You have performed a forced degradation study and need to interpret the results.
Solution: Use the following table to organize and interpret your data. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Stability Data for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.5 | 7.2 | <0.1 | |
| 8 | 85.3 | 14.1 | 0.2 | |
| 24 | 68.9 | 29.8 | 0.5 | |
| 0.1 M NaOH at 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 0.5 | 88.1 | 0.1 | 11.5 | |
| 1 | 77.4 | 0.2 | 22.1 | |
| 2 | 59.9 | 0.3 | 39.2 |
Major Degradant 1: 1-(Benzenesulfonyl)azetidine-3-carboxylic acid Major Degradant 2: Sodium 1-(benzenesulfonyl)azetidine-3-carboxylate
Visualizations
Caption: Proposed degradation pathways under acidic and basic conditions.
Caption: Experimental workflow for a forced degradation study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of 1-Benzenesulfonylazetidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of 1-benzenesulfonylazetidines.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of 1-benzenesulfonylazetidines often challenging?
A1: The deprotection of 1-benzenesulfonylazetidines can be challenging due to the high stability of the sulfonamide bond. The electron-withdrawing nature of the benzenesulfonyl group makes the nitrogen atom less nucleophilic and the sulfur atom resistant to cleavage. Furthermore, the strained four-membered ring of the azetidine moiety can be susceptible to ring-opening side reactions under harsh deprotection conditions.[1] The choice of deprotection method is critical to ensure efficient removal of the protecting group while preserving the integrity of the azetidine ring.
Q2: What are the most common methods for the deprotection of 1-benzenesulfonylazetidines?
A2: Reductive methods are among the most common and effective for the deprotection of N-sulfonylated azetidines. These methods involve the use of dissolving metal reductions or other reducing agents to cleave the N-S bond. Some widely used methods include:
-
Magnesium in methanol (Mg/MeOH): This is a mild and efficient method for the desulfonylation of N-sulfonylated heterocycles.[2][3]
-
Sodium amalgam (Na/Hg): This classical method is effective but involves the use of toxic mercury.
-
Lithium in liquid ammonia (Li/NH₃): A powerful reducing system, but requires specialized equipment for handling liquid ammonia.
-
Samarium(II) iodide (SmI₂): A mild and selective reducing agent, but can be expensive.[4]
-
Lithium and a catalytic amount of di-tert-butyl biphenyl (Li/DTBB): This method has been shown to be efficient for the deprotection of N-sulfonyl aziridines, a related class of compounds.[4][5]
Q3: What are the potential side reactions during the deprotection of 1-benzenesulfonylazetidines?
A3: Several side reactions can occur during the deprotection of 1-benzenesulfonylazetidines, leading to low yields or undesired byproducts. These include:
-
Ring opening: The strained azetidine ring can undergo nucleophilic attack and cleavage, particularly under strongly acidic or basic conditions, or in the presence of aggressive nucleophiles.[1]
-
Incomplete deprotection: Due to the stability of the sulfonamide, the reaction may not go to completion, resulting in a mixture of starting material and the desired product.
-
Alkylation of the deprotected amine: The newly formed secondary amine is nucleophilic and can react with electrophiles present in the reaction mixture.
-
Over-reduction: If the molecule contains other reducible functional groups, they may be affected by the reducing conditions used for deprotection.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
| Possible Cause | Suggested Solution |
| Insufficient reactivity of the reducing agent. | Switch to a stronger reducing system. For example, if Mg/MeOH is ineffective, consider trying Li/NH₃ or SmI₂. |
| Poor quality of reagents. | Ensure that the metal (e.g., magnesium) is freshly activated and the solvent is anhydrous. The success of many reductive deprotections is highly dependent on the quality of the reagents. |
| Steric hindrance around the sulfonamide. | Increase the reaction temperature or prolong the reaction time. However, be cautious as this may also promote side reactions. The use of ultrasound has been reported to improve the efficiency of Mg/MeOH deprotection.[4][5] |
| Low reaction temperature. | Some reductive deprotections require specific temperature control. For instance, deprotection with Li/DTBB is typically carried out at low temperatures (e.g., -78 °C).[4][5] Ensure the reaction is performed at the optimal temperature. |
Issue 2: Low Yield of the Deprotected Azetidine
| Possible Cause | Suggested Solution |
| Ring-opening of the azetidine. | Employ milder deprotection conditions. Mg/MeOH is generally considered a mild method.[2] Avoid strongly acidic or basic work-up procedures. |
| Decomposition of the product during work-up or purification. | The free azetidine can be volatile or unstable. It is advisable to convert it to a more stable salt (e.g., hydrochloride) immediately after deprotection. Use gentle purification techniques like column chromatography on silica gel deactivated with a base (e.g., triethylamine). |
| Side reactions with other functional groups. | Carefully choose the deprotection method based on the functional groups present in your molecule. For example, if your molecule contains an ester, some reductive methods might also reduce the ester. |
Issue 3: Formation of Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Dimerization or polymerization of the deprotected azetidine. | Keep the concentration of the deprotected azetidine low during and after the reaction. Immediate conversion to a salt can also prevent this. |
| Reaction with residual starting material or reagents. | Ensure complete consumption of the starting material and proper quenching of the reaction. A thorough aqueous work-up is crucial to remove any remaining reagents. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of N-sulfonylated aziridines, which can serve as a starting point for optimizing the deprotection of 1-benzenesulfonylazetidines.
| Deprotection Method | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Li/DTBB (catalytic) | N-tosyl-2-benzylaziridine | Li, DTBB (cat.), THF, -78 °C | up to 85 | [4][5] |
| Mg/MeOH | N-tosyl-2-benzylaziridine | Mg, MeOH, ultrasound | up to 75 | [4][5] |
| SmI₂ | N-nosyl-2-substituted aziridines | SmI₂, THF/HMPA | - | [4] |
Experimental Protocols
Protocol 1: Deprotection of 1-Benzenesulfonylazetidine using Magnesium in Methanol
Materials:
-
1-Benzenesulfonylazetidine derivative
-
Magnesium turnings
-
Anhydrous methanol
-
Ammonium chloride solution (saturated)
-
Diethyl ether or dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, depending on the desired reaction temperature)
Procedure:
-
To a solution of the 1-benzenesulfonylazetidine derivative in anhydrous methanol, add an excess of magnesium turnings (typically 10-20 equivalents).
-
Stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate, if necessary. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases and the magnesium is consumed.
-
Filter the mixture to remove any inorganic salts.
-
Extract the filtrate with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow for Mg/MeOH Deprotection
Caption: Workflow for the deprotection of 1-benzenesulfonylazetidines using Mg/MeOH.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting decision tree for incomplete deprotection reactions.
References
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Azetidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted azetidines. The following sections address common challenges in controlling regioselectivity during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in nucleophilic ring-opening reactions of 2-substituted azetidines?
A1: The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines is primarily governed by a balance of electronic and steric effects, as well as the nature of the N-substituent and the presence of catalysts.[1][2]
-
Electronic Effects: Unsaturated substituents at the C2 position (e.g., aryl, vinyl, cyano, carboxylate) stabilize the transition state or intermediate through conjugation, favoring nucleophilic attack at the C2 position (cleavage of the C2-N bond).[1][2]
-
Steric Hindrance: With sterically bulky or strong nucleophiles, attack at the less substituted C4 position is often favored, especially for 2-alkylazetidines.[1][2]
-
N-Substituent: The group on the azetidine nitrogen plays a critical role. Electron-withdrawing groups like Boc or tosyl can increase ring strain and electrophilicity, making the ring more susceptible to opening.[3]
-
Catalysis: Lewis acids are often required to activate the azetidine ring for nucleophilic attack.[1][2] The choice of Lewis acid can significantly influence the regioselectivity of the reaction.[4][5]
Q2: How can I control the regioselectivity of C-H functionalization on a 2-arylazetidine?
A2: The regioselectivity between α-benzylic lithiation and ortho-aryl C-H functionalization is critically dependent on the N-substituent of the azetidine ring.[6]
-
N-Boc Group: An N-Boc (tert-butoxycarbonyl) group directs lithiation to the α-benzylic position.
-
N-Alkyl Group: An N-alkyl group, in contrast, directs lithiation to the ortho-position of the aryl ring. The azetidinyl ring itself acts as a directing group in this context.[6][7][8]
Q3: Is it possible to achieve C3-selective functionalization of an azetidine ring?
A3: Achieving C3 selectivity can be challenging due to the generally higher reactivity of the C2 and C4 positions. However, specific strategies can favor C3 functionalization:
-
Intramolecular Cyclization: The synthesis of azetidines via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has demonstrated high regioselectivity in forming the C-N bond at the C3 position of the resulting azetidine.[4][5]
-
Palladium-Catalyzed C-H Amination: Intramolecular γ-C(sp³)–H amination catalyzed by palladium is a known method for forming the azetidine ring itself, indicating reactivity at the C3 position.[3]
Q4: What is the role of a Lewis acid in azetidine ring-opening reactions?
A4: Azetidines are relatively stable four-membered rings. A Lewis acid is often employed to coordinate to the nitrogen atom, which increases the ring strain and activates the C-N bonds towards nucleophilic attack, thereby facilitating the ring-opening reaction.[1][2] Lanthanide(III) triflates, such as La(OTf)₃ and Eu(OTf)₃, have been shown to be excellent catalysts for the regioselective nucleophilic ring-opening of epoxides to form azetidines.[4][5]
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in the Nucleophilic Ring-Opening of a 2-Substituted Azetidine
Symptom: A mixture of products is obtained, resulting from the nucleophile attacking both the C2 and C4 positions of the azetidine ring.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Ambiguous Electronic/Steric Profile | The substituent at C2 may not be sufficiently electron-withdrawing to dominate regioselectivity. Consider modifying the substituent to enhance its electronic effect. |
| Sterically Hindered Nucleophile | A bulky nucleophile may preferentially attack the less hindered C4 position. If C2 attack is desired, try a less sterically demanding nucleophile. |
| Inappropriate N-Protecting Group | An electron-donating N-substituent can deactivate the ring. Switch to an electron-withdrawing group (e.g., Boc, Ts) to increase the ring's electrophilicity.[3] |
| Ineffective Lewis Acid Catalysis | The chosen Lewis acid may not be optimal. Screen a variety of Lewis acids (e.g., La(OTf)₃, Sc(OTf)₃, Yb(OTf)₃) to find one that promotes the desired regioselectivity.[4][5] |
Troubleshooting Workflow: Improving Regioselectivity in Ring-Opening
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Incorrect Regioselectivity in the Lithiation of a 2-Arylazetidine
Symptom: Lithiation occurs at the ortho-position of the aryl ring when α-benzylic functionalization is desired, or vice versa.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Incorrect N-Substituent for Desired Outcome | The N-substituent is the primary directing group. For α-benzylic lithiation, use an N-Boc group. For ortho-aryl lithiation, use an N-alkyl group.[6] |
| Suboptimal Reaction Conditions | Ensure the use of an appropriate base (e.g., n-hexyllithium) and additive (e.g., TMEDA).[6] TMEDA is crucial for chelating the lithium cation, which influences the directing effect.[3] |
| Temperature Control Issues | Lithiation reactions are highly sensitive to temperature. Maintain a consistently low temperature (e.g., -78 °C to 0 °C, depending on the specific protocol) to prevent side reactions and loss of selectivity.[3] |
Decision Pathway for Regioselective Lithiation
Caption: Decision-making for regioselective lithiation.
Quantitative Data Summary
Table 1: Regioselectivity in La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines to Yield Azetidines [4]
| Substrate (N-substituent) | Yield (%) | Regioselectivity (C3-attack:C4-attack) |
| Benzyl | 95 | >95:5 |
| p-Methoxybenzyl | 96 | >95:5 |
| p-Nitrobenzyl | 90 | >95:5 |
| n-Butyl | 93 | >95:5 |
| tert-Butyl | 91 | >95:5 |
| Allyl | 65 | >95:5 |
Table 2: Regioselective Lithiation and Functionalization of 2-Arylazetidines [6]
| N-Substituent | Electrophile (E+) | Product (Position of E) | Yield (%) |
| N-Me | Cl₂C=CCl₂ | ortho-Cl | 93 |
| N-Me | Ph₂MeSiCl | ortho-SiMePh₂ | 85 |
| N-Me | Ph₂CO | ortho-C(OH)Ph₂ | 96 |
| N-Boc | (Not specified for direct comparison) | α-Benzylic | (Not specified) |
Experimental Protocols
Key Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[4]
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in a suitable solvent (e.g., CH₃CN), add La(OTf)₃ (15 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Key Protocol 2: Regioselective ortho-Lithiation of N-Alkyl-2-Arylazetidines[6]
-
To a solution of the N-alkyl-2-arylazetidine (1.0 equiv) and TMEDA (1.3 equiv) in anhydrous Et₂O, cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Add n-hexyllithium (1.3 equiv) dropwise.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Add the desired electrophile and allow the reaction to proceed until completion.
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Perform an aqueous workup, extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography to obtain the ortho-functionalized product.
References
- 1. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes [iris.poliba.it]
Technical Support Center: Mitigating Ring Strain-Driven Side Reactions in Azetidine Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in azetidine chemistry. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, is a primary driver of its unique reactivity but also the source of several side reactions.[1][2] This guide offers practical solutions to mitigate these issues and ensure successful experimental outcomes.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Azetidine Product
Q: My azetidine synthesis is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in azetidine synthesis are a frequent challenge, often stemming from the energetic barrier to forming the strained four-membered ring and the potential for competing side reactions.[1] Here is a step-by-step guide to diagnosing and resolving this issue.
Potential Causes & Solutions
| Potential Cause | Suggested Solutions |
| Inefficient Intramolecular Cyclization | Optimize reaction conditions by screening different bases, solvents, and temperatures. For cyclizations of γ-haloamines, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) may be necessary.[1] Microwave irradiation has also been shown to improve yields and shorten reaction times in some cases.[1] |
| Poor Leaving Group | For cyclizations involving γ-amino alcohols, convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or halide, to facilitate the intramolecular nucleophilic attack by the nitrogen.[1] |
| Catalyst Inactivity or Inappropriate Loading | For catalyzed reactions, such as Pd-catalyzed C-H amination, ensure the catalyst is active and used at the optimal loading. The choice of oxidant and additives is also critical for catalyst performance.[2] In La(OTf)₃-catalyzed intramolecular aminolysis of epoxides, a catalyst loading of 5 mol% was found to be optimal.[3] |
| Steric Hindrance | If the starting materials are sterically hindered, consider alternative synthetic routes that minimize steric clash or use less bulky protecting groups on the nitrogen or other substituents. |
| Competing Intermolecular Reactions (e.g., Dimerization) | Perform intramolecular cyclization reactions under high dilution conditions to favor the formation of the desired monomeric azetidine ring over intermolecular side products.[1] |
Troubleshooting Workflow for Low Azetidine Yield
Caption: Troubleshooting workflow for low azetidine yield.
Issue 2: Undesired Ring-Opening of the Azetidine Product
Q: My purified azetidine is degrading, or I'm isolating ring-opened byproducts. How can I prevent this?
A: The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening, which can be initiated by acids, bases, or even pendant nucleophilic groups within the molecule itself.[4][5]
Potential Causes & Solutions
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Acid-Mediated Decomposition: Azetidines can undergo rapid degradation under strongly acidic conditions.[4] The protonation of the ring nitrogen activates the ring for nucleophilic attack.[5]
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Solution: Avoid strongly acidic conditions during reaction workup and purification. If purification by silica gel chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a base like triethylamine (typically 1-2% in the eluent).[1]
-
-
Intramolecular Ring-Opening: A pendant nucleophilic group, such as an amide, can attack the azetidine ring, leading to decomposition. This process is often acid-mediated.[5]
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Solution: The stability of N-substituted azetidines is highly dependent on the pKa of the azetidine nitrogen.[5] Electron-withdrawing groups on the N-aryl substituent can increase susceptibility to this decomposition pathway.[5] Modifying the linker between the azetidine and the nucleophilic group (e.g., increasing the alkyl chain length) can also enhance stability.[5]
-
-
Lewis Acid-Promoted Ring Opening: The presence of Lewis acids can lead to ring-opening of the strained four-membered ring, especially with electron-rich substituents on the azetidine nucleus.[6]
-
Solution: Carefully select Lewis acids and reaction conditions. In some cases, alternative synthetic routes that do not require strong Lewis acids may be preferable.
-
Caption: Experimental workflow for the stereoselective functionalization of N-Boc-Azetidine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Purification Challenges for Polar Azetidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar azetidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying polar azetidine derivatives?
A1: The purification of polar azetidine derivatives presents several challenges stemming from their inherent physicochemical properties:
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High Polarity: The presence of the nitrogen atom within the four-membered ring, often coupled with other polar functional groups (e.g., hydroxyls, amines, carboxylic acids), leads to high solubility in polar solvents. This makes separation from polar impurities difficult and results in poor retention on traditional reversed-phase (C18) columns.
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Basicity: The lone pair of electrons on the azetidine nitrogen atom imparts basicity to the molecule. This leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in normal-phase chromatography. These interactions can cause severe peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column.
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Ring Strain and Instability: The four-membered azetidine ring is sterically strained. This can make the molecule susceptible to ring-opening or rearrangement reactions under acidic or harsh purification conditions.
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Low UV Activity: Simple azetidine derivatives may lack a significant chromophore, making their detection by UV-Vis spectroscopy during chromatography challenging.
Q2: My polar azetidine derivative is stuck at the baseline on a silica gel TLC plate, even with highly polar solvents. What should I do?
A2: This is a classic indication of strong interaction between your basic azetidine and the acidic silica gel. Here are several strategies to address this:
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Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for binding to the silanol groups.
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Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your solvent system.
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Ammonia: A solution of 2-10% ammonia in methanol can be used as the polar component of your mobile phase. For instance, a mobile phase of dichloromethane:methanol:ammonium hydroxide (80:18:2) can be effective for very polar amines.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase:
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Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
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Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica, which masks the acidic silanol groups and provides a more inert surface.
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Protecting Groups: Temporarily protecting the azetidine nitrogen with a group like tert-butoxycarbonyl (Boc) can significantly decrease its polarity and basicity, making purification on silica gel more straightforward.
Q3: My polar azetidine derivative elutes in the void volume during reversed-phase HPLC. How can I achieve retention?
A3: Elution in the void volume indicates that your compound is too polar for the non-polar stationary phase and has a much higher affinity for the polar mobile phase. To improve retention, consider the following:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It utilizes a polar stationary phase (such as silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water or an aqueous buffer).
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Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and to provide alternative selectivities for polar compounds.
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Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with your charged azetidine derivative, increasing its retention on a reversed-phase column. However, this can complicate sample recovery and is often not compatible with mass spectrometry.
Q4: What are some common impurities I might encounter in my azetidine synthesis, and how can I remove them?
A4: The nature of impurities will depend on your synthetic route. Here are a few examples:
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Synthesis from Epichlorohydrin and Amines: This route can lead to the formation of isomeric byproducts, such as the corresponding 1-chloro-3-(alkylamino)propan-2-ol, and potentially dimeric or polymeric species. Careful control of reaction conditions and stoichiometry is crucial. Purification often requires chromatographic techniques that can resolve these closely related polar compounds.
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Intramolecular Cyclization of Amino Alcohols: Incomplete cyclization can leave unreacted starting material. Side reactions can include the formation of larger ring structures (e.g., pyrrolidines) or elimination products.
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Reductive Amination: Common impurities include unreacted starting materials (aldehyde/ketone and amine) and potentially over-alkylated products if a primary amine is used. The choice of reducing agent and reaction conditions can minimize these byproducts.
Chromatographic methods like HILIC or normal-phase with basic modifiers are often effective in separating the desired polar azetidine from these polar impurities.
Troubleshooting Guides
Problem 1: Peak Tailing or Streaking in Normal-Phase Chromatography
| Possible Cause | Troubleshooting Step |
| Strong interaction with acidic silanol groups on silica gel. | Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase. |
| Inappropriate solvent system. | Increase the polarity of the mobile phase gradually. Consider switching to a dichloromethane/methanol system if using ethyl acetate/hexane. |
| Compound is too polar for silica gel. | Switch to a more inert stationary phase like neutral or basic alumina, or consider an alternative technique like HILIC. |
| Compound degradation on the column. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, use a less acidic stationary phase or a different purification method. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. |
Problem 2: No Retention on Reversed-Phase (C18) Column
| Possible Cause | Troubleshooting Step |
| Compound is too polar for the stationary phase. | Switch to a HILIC column and method. |
| Mobile phase is too "strong" (too much organic solvent). | Decrease the organic content of the mobile phase (e.g., use a higher percentage of water/aqueous buffer). |
| Using a standard C18 column with a highly aqueous mobile phase. | Use a polar-endcapped or polar-embedded C18 column designed for use with highly aqueous mobile phases. |
| Compound is protonated and highly charged. | Consider ion-pair chromatography, but be aware of the potential for ion suppression in MS detection and difficulties in removing the ion-pairing reagent. |
Problem 3: Difficulty with Recrystallization of a Polar Azetidine Salt
| Possible Cause | Troubleshooting Step |
| High solubility in common recrystallization solvents. | Use a solvent/anti-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., methanol, ethanol, or water) and then slowly add a poor solvent (e.g., ethyl acetate, diethyl ether, or acetone) until turbidity is observed. |
| Oiling out instead of crystallizing. | Try a slower cooling rate. Use a more dilute solution. Add a seed crystal. |
| Impurities inhibiting crystallization. | Perform a preliminary purification step, such as a quick filtration through a plug of silica gel (with a basic modifier in the eluent) to remove baseline impurities. |
Data Presentation
Table 1: Recommended Starting Solvent Systems for Chromatography of Polar Azetidine Derivatives
| Chromatography Technique | Stationary Phase | Typical Mobile Phase Composition | Notes |
| Normal-Phase | Silica Gel | Dichloromethane/Methanol (9:1 to 8:2) + 1% Triethylamine | Adjust methanol content to achieve desired retention. |
| Alumina (Neutral or Basic) | Ethyl Acetate/Hexane (gradient) | Good for moderately polar azetidines. | |
| HILIC | Silica, Diol, or Zwitterionic | Acetonitrile/Water with 0.1% Formic Acid or 10 mM Ammonium Formate (gradient from 95:5 to 60:40 ACN:Aqueous) | Excellent for very polar and charged azetidines. |
| Reversed-Phase | Polar-Endcapped C18 | Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Use a shallow gradient with a high initial aqueous content. |
| SFC | Chiral or Achiral | CO2 / Methanol with 0.1-0.5% Diethylamine | Effective for both chiral and achiral separations. |
| Ion-Exchange | Strong or Weak Cation Exchange | Aqueous buffer with a salt gradient (e.g., 0 to 1 M NaCl) | Suitable for quaternary azetidinium salts or protonated azetidines. |
Experimental Protocols
Protocol 1: General Procedure for Purification by HILIC
This protocol provides a general guideline for the purification of a polar azetidine derivative using HILIC.
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Column Selection: Choose a HILIC column (e.g., silica, diol, or a zwitterionic phase like ZIC-HILIC). A common starting point is a 5 µm particle size column.
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Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation: Dissolve the crude azetidine derivative in a solvent that is compatible with the initial mobile phase conditions (e.g., 90% acetonitrile/10% water).
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Chromatographic Conditions:
-
Flow rate: Typically 1 mL/min for a 4.6 mm ID analytical column.
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. A typical gradient might be:
-
0-2 min: 95% B
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2-15 min: 95% to 60% B
-
15-18 min: 60% B
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18-20 min: 60% to 95% B
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20-25 min: 95% B (re-equilibration)
-
-
-
Detection: Use a suitable detector, such as a UV-Vis detector (if the compound has a chromophore) or a mass spectrometer (MS), which is highly compatible with the volatile mobile phases used in HILIC.
Protocol 2: Purification of an N-Boc Protected Hydroxyazetidine by Flash Chromatography
This protocol is adapted from a literature procedure for the purification of 1-N-Boc-3-hydroxyazetidine.[1]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane.
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
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Column Packing and Loading: Pack a silica gel column with hexane. Load the sample onto the top of the column.
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Elution: Begin elution with 100% hexane and gradually increase the proportion of ethyl acetate. A typical gradient might be from 1:1 hexane:ethyl acetate to 1:2 hexane:ethyl acetate.
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Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Decision tree for selecting a suitable purification strategy for polar azetidine derivatives.
Caption: Troubleshooting workflow for poor peak shape in normal-phase chromatography of azetidines.
References
"optimizing solvent and temperature conditions for N-benzenesulfonylazetidine reactions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent and temperature conditions for reactions involving N-benzenesulfonylazetidines.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for N-benzenesulfonylazetidine reactions?
A1: The choice of solvent is paramount and primarily depends on the nature of the reaction, particularly for nucleophilic substitutions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile (MeCN) are often preferred as they can effectively solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. In contrast, polar protic solvents like ethanol or water can solvate and deactivate the nucleophile, potentially leading to lower reaction rates and yields.
Q2: How does temperature typically affect the outcome of reactions with N-benzenesulfonylazetidines?
A2: Temperature plays a crucial role in both reaction rate and selectivity. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to undesired side reactions, such as ring-opening of the azetidine, decomposition of reactants or products, or the formation of byproducts. It is essential to find an optimal temperature that provides a reasonable reaction rate while minimizing side reactions. Room temperature to a gentle heat (40-80 °C) is a common starting point for many nucleophilic substitution reactions with N-benzenesulfonylazetidines.
Q3: What are common side reactions observed in N-benzenesulfonylazetidine chemistry?
A3: Common side reactions include:
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Ring-opening: The strained four-membered azetidine ring can be susceptible to cleavage under harsh conditions (e.g., strong acids, bases, or high temperatures).
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Elimination: Under basic conditions, elimination reactions can compete with the desired substitution.
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Byproduct formation from solvent participation: Some solvents, like DMF, can decompose at higher temperatures and participate in side reactions.
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Hydrolysis: The benzenesulfonyl group can be sensitive to hydrolysis under certain conditions, although it is generally stable.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor solubility of reactants | - Ensure your starting materials are fully dissolved. - Try a different solvent or a solvent mixture. For instance, if your reactants are poorly soluble in acetonitrile, consider DMF or DMSO. |
| Inactive nucleophile | - If using a salt of your nucleophile, ensure it is sufficiently dissociated in the chosen solvent. - For weakly nucleophilic reactants, consider the addition of a non-nucleophilic base to deprotonate it in situ. |
| Inappropriate reaction temperature | - If the reaction is too slow at room temperature, gradually increase the temperature in 10-20 °C increments. - Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of byproducts as you increase the temperature. |
| Degradation of starting material or product | - Run the reaction at a lower temperature for a longer duration. - Check the stability of your starting materials and product under the reaction conditions by running control experiments. |
| Presence of moisture or other impurities | - Use anhydrous solvents and reagents, especially if employing moisture-sensitive reactants. - Ensure all glassware is thoroughly dried. |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Troubleshooting Steps |
| Side reactions due to high temperature | - Lower the reaction temperature. This may require a longer reaction time, but can significantly improve selectivity. |
| Competing reaction pathways (e.g., elimination) | - Re-evaluate your choice of base and solvent. A bulkier, non-nucleophilic base might favor substitution over elimination. - A less polar solvent may sometimes suppress elimination pathways. |
| Ring-opening of the azetidine | - Avoid harsh acidic or basic conditions. - Use milder reaction conditions (lower temperature, less reactive reagents). |
Data Presentation
The following table summarizes the typical effects of different solvents and temperatures on the yield of a representative nucleophilic substitution reaction of an N-benzenesulfonylazetidine with a generic amine nucleophile. These are generalized trends and optimal conditions should be determined empirically for each specific reaction.
| Solvent | Dielectric Constant (ε) | Type | Typical Temperature Range (°C) | Expected Yield | Comments |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 25 - 80 | Moderate to High | Good general-purpose solvent. Lower boiling point makes for easier removal. |
| DMF | 36.7 | Polar Aprotic | 25 - 100 | High | Excellent solvating power. Higher boiling point allows for higher reaction temperatures. |
| DMSO | 46.7 | Polar Aprotic | 25 - 120 | High | Very high solvating power and boiling point. Can be difficult to remove completely. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | 25 - 66 | Low to Moderate | Lower polarity may not be sufficient for some reactions. Can be a good choice to suppress side reactions. |
| Ethanol (EtOH) | 24.5 | Polar Protic | 25 - 78 | Low to Moderate | Protic nature can solvate the nucleophile, reducing its reactivity. |
| Water (H₂O) | 80.1 | Polar Protic | 25 - 100 | Low | Generally not recommended due to strong solvation of nucleophiles and potential for hydrolysis. |
Experimental Protocols
General Protocol for Optimizing Solvent and Temperature for the Reaction of N-Benzenesulfonylazetidine with an Amine Nucleophile:
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Setup: In parallel, set up a series of small-scale reactions in different solvents (e.g., MeCN, DMF, DMSO, THF). For each solvent, prepare at least three reactions to be run at different temperatures (e.g., 25 °C, 50 °C, 80 °C).
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Reagents: To each reaction vessel, add N-benzenesulfonylazetidine (1 equivalent), the amine nucleophile (1.1 equivalents), and a suitable non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) dissolved in the chosen solvent.
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Reaction: Stir the reactions at their designated temperatures.
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Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Analysis: Compare the consumption of starting material, the formation of the desired product, and the emergence of any byproducts across the different solvents and temperatures.
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Optimization: Based on the results, select the solvent and temperature combination that provides the best balance of reaction rate, yield, and purity for scaling up.
Visualizations
Caption: Experimental workflow for optimizing reaction conditions.
Caption: Troubleshooting flowchart for low reaction yield.
Validation & Comparative
A Comparative Guide to the Validation of Novel Azetidine Derivative Structures by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
The structural validation of novel azetidine derivatives is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone technique for the unambiguous elucidation of the three-dimensional architecture of these strained four-membered heterocycles. This guide provides a comparative analysis of key NMR parameters for azetidine derivatives, detailed experimental protocols, and a comparison with alternative analytical techniques to aid researchers in their structural characterization endeavors.
Key ¹H and ¹³C NMR Data for Azetidine Derivatives
The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and spatial arrangement of atoms within the azetidine ring. The following tables summarize typical NMR data for substituted azetidines, providing a baseline for comparison with newly synthesized compounds.
¹H NMR Chemical Shift and Coupling Constant Data
The protons on the azetidine ring typically resonate in the upfield region of the ¹H NMR spectrum. Their chemical shifts are significantly influenced by the nature and position of substituents. Electronegative substituents will generally shift the signals of nearby protons downfield.
| Proton Position | Typical ¹H Chemical Shift (ppm) | Typical Vicinal Coupling Constants (³J, Hz) | Notes |
| H2/H4 (CH₂) | 2.5 - 4.5 | cis: 8.4 - 8.9trans: 5.8 - 7.9[1] | The chemical shifts are highly dependent on the substituent at the nitrogen atom and at the C2/C4 positions. For azetidin-2-ones, the C3 and C4 protons are shifted further downfield. |
| H3 (CH₂) | 1.8 - 3.0 | - | This central methylene group is often observed as a multiplet due to coupling with protons at C2 and C4. |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Chemical Shift Data
The ¹³C NMR chemical shifts of the azetidine ring carbons are also diagnostic of the substitution pattern.
| Carbon Position | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2/C4 | 40 - 70 | The presence of electronegative substituents on the nitrogen or directly on these carbons will cause a downfield shift. For azetidin-2-ones, the C4 carbon is typically in the 50-70 ppm range.[2] |
| C3 | 20 - 40 | Generally the most upfield carbon of the ring, unless substituted with a group that significantly alters its electronic environment. |
| C=O (Azetidin-2-one) | 165 - 180 | The carbonyl carbon of the β-lactam ring is a key indicator and its chemical shift is sensitive to ring strain and N-substituents.[2] |
Stereochemistry Determination using Coupling Constants
The vicinal coupling constants (³J) between protons on adjacent carbons of the azetidine ring are invaluable for determining the relative stereochemistry of substituents. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.
A larger coupling constant is generally observed for cis protons, while a smaller coupling constant is characteristic of trans protons on the azetidine ring.[1] For azetidin-2-ones, the coupling constants between H-3 and H-4 are reported to be approximately 5-6 Hz for cis isomers and 0-2 Hz for trans isomers.[1]
Workflow for Structural Elucidation of Novel Azetidine Derivatives
A systematic approach is essential for the successful structural validation of a novel azetidine derivative. The following workflow outlines the key steps, from initial synthesis to final structure confirmation.
References
Interpreting Mass Spectrometry Data for Synthesized Azetidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of synthesized azetidine compounds. It delves into the nuances of data interpretation, compares mass spectrometry with alternative analytical methods, and offers detailed experimental protocols to aid in robust compound analysis.
Data Presentation: Comparative Analysis of Azetidine Mass Spectra
The interpretation of mass spectra for azetidine compounds is highly dependent on the ionization technique employed and the substitution pattern of the azetidine ring. Below is a comparative summary of expected mass spectrometry data for representative azetidine compounds.
| Compound | Ionization Technique | Parent Ion (m/z) | Key Fragment Ions (m/z) and Inferred Neutral Loss |
| Azetidine (Unsubstituted) | Electron Ionization (EI) | 57 [M]̇+ | 56 ([M-H]̇+), 42 ([M-CH3]̇+), 28 ([M-C2H5]̇+) |
| N-Phenylazetidine | Electron Ionization (EI) | 133 [M]̇+ | 104 ([M-C2H5]̇+), 77 ([C6H5]+) |
| Azetidine-2-carboxylic acid | Electrospray Ionization (ESI) | 102 [M+H]+ | 84 ([M+H-H2O]+), 56 ([M+H-HCOOH]+) |
| 2-(4-Ethylphenyl)azetidine | Electrospray Ionization (ESI) | 162 [M+H]+ | 134 ([M+H-C2H4]+, retro-Diels-Alder), 118 ([M+H-C3H6]+) |
| 3-Methyl-3-phenylazetidine | Electron Ionization (EI) | 147 [M]̇+ | 132 ([M-CH3]̇+), 104 ([M-C3H6N]̇+), 91 ([C7H7]+, tropylium ion) |
Interpreting Fragmentation Patterns
The four-membered azetidine ring is strained and prone to characteristic fragmentation pathways upon ionization.
-
Alpha-Cleavage: In electron ionization, cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[1] For N-substituted azetidines, this can lead to the loss of substituents from the nitrogen.
-
Ring Opening: The strained azetidine ring can undergo ring-opening upon ionization. For aryl-substituted azetidines, this can be initiated by intramolecular attack, especially under acidic conditions.
-
Retro-Diels-Alder Reaction: For certain substituted azetidines, a retro-Diels-Alder-type fragmentation can occur, leading to the cleavage of the ring into smaller unsaturated fragments.[2]
The choice of ionization method significantly influences the observed fragmentation. "Hard" ionization techniques like Electron Ionization (EI) impart more energy to the molecule, leading to extensive fragmentation and providing detailed structural information.[3] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) typically result in less fragmentation, with the protonated molecule ([M+H]+) often being the most abundant ion.[4] This is particularly useful for determining the molecular weight of the synthesized compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the analysis of azetidine compounds, other spectroscopic techniques provide complementary information.
| Technique | Advantages for Azetidine Analysis | Disadvantages for Azetidine Analysis |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight information, and structural details through fragmentation.[5] | Isomers can be difficult to distinguish without tandem MS or chromatography. Fragmentation can sometimes be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom, crucial for unambiguous structure elucidation and stereochemistry determination.[6] | Lower sensitivity compared to MS, requires larger sample amounts, and can be more time-consuming.[3][5] |
| Infrared (IR) Spectroscopy | Useful for identifying the presence of key functional groups such as N-H stretches (for unsubstituted or secondary azetidines) and C=O stretches (for azetidinones).[7][8] | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Dissolution: Dissolve the synthesized azetidine compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of approximately 1 mg/mL.
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the instrument.
-
Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.
-
Additives: For ESI, the addition of a small amount of an acid (e.g., 0.1% formic acid) can enhance protonation and improve signal intensity for basic azetidine compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for analyzing mixtures and providing cleaner mass spectra of individual components.[9]
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules like azetidine derivatives.[7]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical starting point.
-
Mass Spectrometer Settings (ESI):
-
Ionization Mode: Positive ion mode is generally preferred for azetidines due to the basicity of the nitrogen atom.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Cone Voltage: 20-40 V (can be optimized to induce in-source fragmentation if desired)
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is suitable for volatile and thermally stable azetidine compounds.[10]
-
Derivatization: For less volatile azetidines, such as azetidine-2-carboxylic acid, derivatization (e.g., silylation) may be necessary to increase volatility.[10][11]
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often used.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is typically employed.
-
Mass Spectrometer Settings (EI):
-
Ionization Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns for library matching.[12]
-
Source Temperature: 200-250 °C
-
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. youtube.com [youtube.com]
- 4. 2-Phenylazetidine | C9H11N | CID 568971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Review: Derivatization in mass spectrometry--2. Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
A Comparative Guide to the Reactivity of N-Benzenesulfonyl and N-Boc Azetidine-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two common N-protected derivatives of azetidine-3-carboxylate: N-benzenesulfonyl and N-tert-butoxycarbonyl (N-Boc). The choice of the nitrogen-protecting group significantly influences the stability and reactivity of the azetidine ring, impacting its utility in synthetic chemistry and drug development. This comparison is based on established principles of organic chemistry and supported by representative experimental protocols.
Core Differences in Electronic Properties
The reactivity of the azetidine ring is largely governed by the electronic nature of the substituent on the nitrogen atom.
-
N-Benzenesulfonyl Group: The benzenesulfonyl group is a strong electron-withdrawing group due to the high oxidation state of the sulfur atom. This property significantly reduces the electron density on the nitrogen atom and, through inductive effects, on the carbon atoms of the azetidine ring.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group is also electron-withdrawing, but to a lesser extent than the benzenesulfonyl group. While the carbonyl group does pull electron density away from the nitrogen, the effect is less pronounced.
These electronic differences are the primary determinants of the distinct reactivity profiles of these two classes of compounds.
Comparative Reactivity Analysis
The differential electronic effects of the N-benzenesulfonyl and N-Boc groups lead to predictable differences in their reactivity in key chemical transformations.
| Reaction Type | N-Benzenesulfonyl Azetidine-3-Carboxylate | N-Boc Azetidine-3-Carboxylate | Rationale |
| Nucleophilic Ring-Opening | High Reactivity | Low Reactivity | The strong electron-withdrawing sulfonyl group renders the ring carbons highly electrophilic and susceptible to attack by nucleophiles. |
| Deprotection | Difficult | Easy | Sulfonamides are robust protecting groups requiring harsh reductive or strongly acidic conditions for cleavage, whereas the Boc group is labile to mild acids. |
| Ester Hydrolysis | Moderately Faster | Slower | The electron-withdrawing nature of the N-substituent can influence the electrophilicity of the ester carbonyl, with the sulfonyl group having a stronger effect. |
| Nucleophilic Substitution at C3 | Moderate Reactivity | Low Reactivity | The overall electron-deficient nature of the N-benzenesulfonyl-activated ring makes it more prone to substitution reactions at the C3 position. |
Experimental Protocols
The following are representative experimental protocols for key reactions involving N-protected azetidines.
Protocol 1: Deprotection of N-Boc-azetidine-3-carboxylate
This protocol describes the removal of the N-Boc group under mild acidic conditions.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, ethyl azetidine-3-carboxylate, typically as a TFA salt if the neutralization is incomplete.
Protocol 2: Nucleophilic Ring-Opening of N-Benzenesulfonylazetidine
This protocol illustrates a typical ring-opening reaction of an activated N-sulfonylazetidine with a nucleophile, such as an amine.
Materials:
-
Ethyl 1-benzenesulfonylazetidine-3-carboxylate
-
Benzylamine (or other nucleophile)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Heating apparatus (e.g., oil bath)
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl 1-benzenesulfonylazetidine-3-carboxylate (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add benzylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the ring-opened product.
Protocol 3: Alkaline Hydrolysis of the Ethyl Ester
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
N-protected ethyl azetidine-3-carboxylate (either N-benzenesulfonyl or N-Boc)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-protected ethyl azetidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the N-protected azetidine-3-carboxylic acid.
Visualizing Reactivity Differences
The following diagram illustrates the influence of the N-protecting group on the electrophilicity of the azetidine ring and its susceptibility to nucleophilic attack.
Caption: Electronic effects of N-substituents on azetidine reactivity.
Conclusion
The choice between an N-benzenesulfonyl and an N-Boc protecting group for azetidine-3-carboxylates has profound implications for the synthetic strategy. The N-benzenesulfonyl derivative offers a highly activated ring system, ideal for nucleophilic ring-opening reactions, but presents a challenge in deprotection. Conversely, the N-Boc derivative provides a more stable ring that is less prone to nucleophilic attack, coupled with the significant advantage of facile deprotection under mild acidic conditions. Researchers and drug development professionals should carefully consider these reactivity differences when designing synthetic routes and incorporating the azetidine scaffold into complex molecules.
The Enduring Guardian: Unveiling the Advantages of the Benzenesulfonyl Protecting Group in Amine Synthesis
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to success. For researchers, scientists, and drug development professionals, the choice of an amine protecting group can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. While carbamate-based protecting groups like Boc, Cbz, and Fmoc are ubiquitous, the often-overlooked benzenesulfonyl group offers a unique set of advantages, primarily centered around its exceptional stability. This guide provides an objective comparison of the benzenesulfonyl (Bs) protecting group with its more common counterparts, supported by experimental data and detailed protocols to inform the selection of the most appropriate guardian for your amine.
At a Glance: A Tale of Four Protectors
The fundamental difference between the benzenesulfonyl group and the carbamate-based protectors lies in their chemical nature and, consequently, their stability and cleavage conditions. Sulfonamides, formed from the reaction of an amine with a sulfonyl chloride, are significantly more robust than carbamates. This distinction forms the basis of their orthogonality and dictates their strategic application in complex syntheses.
Key Characteristics of Common Amine Protecting Groups
| Protecting Group | Structure | Lability | Typical Cleavage Conditions |
| Benzenesulfonyl (Bs) | Ph-SO₂- | Highly Stable | Strong acid (e.g., HBr/AcOH); Reductive cleavage (e.g., Na/Hg, SmI₂) |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃C-O-CO- | Acid-Labile | Trifluoroacetic acid (TFA); HCl in organic solvents[1][2] |
| Carbobenzyloxy (Cbz) | Ph-CH₂-O-CO- | Hydrogenolysis | H₂, Pd/C; Strong acids (e.g., HBr/AcOH)[3][4] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base-Labile | 20% Piperidine in DMF[5][6][7] |
The Fortress of Stability: The Benzenesulfonyl Advantage
The paramount advantage of the benzenesulfonyl protecting group is its remarkable stability across a wide spectrum of reaction conditions where other protecting groups falter. This robustness allows for a greater degree of synthetic freedom in manipulating other parts of a molecule.
Comparative Stability Profile
| Condition | Benzenesulfonyl (Bs) | Boc | Cbz | Fmoc |
| Strongly Acidic (e.g., HBr, conc. H₂SO₄) | Generally Stable | Cleaved[1] | Cleaved[3] | Stable[6] |
| Strongly Basic (e.g., refluxing NaOH) | Generally Stable | Stable[1] | Stable[4] | Cleaved[5] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Stable | Cleaved[3] | Stable[5] |
| Nucleophilic Attack | Highly Resistant | Stable | Stable | Labile to amine nucleophiles[5] |
| Organometallic Reagents (e.g., Grignard, organolithiums) | Generally Stable | Can be unstable | Generally Stable | Can be unstable |
| Oxidizing/Reducing Agents | Generally Stable | Generally Stable | Reducible | Generally Stable |
This exceptional stability makes the benzenesulfonyl group the protector of choice in syntheses requiring harsh reaction conditions that would cleave more labile groups. For instance, reactions involving strong acids, bases, or certain organometallic reagents can be performed without jeopardizing the integrity of the protected amine.
Orthogonality: A Strategic Asset
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept, known as orthogonality, is a cornerstone of modern synthetic strategy.[8] The benzenesulfonyl group's unique cleavage requirements provide excellent orthogonality with the commonly used Boc, Cbz, and Fmoc groups.
For example, a Boc group can be selectively removed with acid in the presence of a benzenesulfonyl group, and an Fmoc group can be cleaved with base without affecting the sulfonamide.[1][5] This allows for a hierarchical deprotection strategy, enabling the sequential unmasking of different amine functionalities within the same molecule.
Experimental Protocols
To provide a practical comparison, the following are detailed protocols for the protection of aniline and the subsequent deprotection of the resulting N-phenylbenzenesulfonamide, alongside representative protocols for Boc, Cbz, and Fmoc protection and deprotection of a generic primary amine.
Protection of a Primary Amine
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Base | Solvent | Typical Time | Typical Yield |
| Benzenesulfonyl | Benzenesulfonyl chloride | Pyridine | Pyridine | 1 h | ~95% |
| Boc | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 2-12 h | >90%[9] |
| Cbz | Benzyl chloroformate | Na₂CO₃ (aq) | Dioxane/Water | 2-4 h | ~90%[4] |
| Fmoc | Fmoc-Cl | NaHCO₃ (aq) | Dioxane/Water | 1-3 h | >90% |
Protocol 1: Protection of Aniline with Benzenesulfonyl Chloride
-
Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in pyridine (3-5 volumes).
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.2 eq) to the cooled pyridine solution.[10]
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Precipitation: Add ice water to the reaction mixture and stir vigorously until a solid precipitates.
-
Isolation: Collect the crude product by filtration and wash with cold water. The resulting solid is N-phenylbenzenesulfonamide.
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Deprotection of a Protected Amine
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Reagent | Solvent | Typical Time | Typical Yield |
| Benzenesulfonyl | 48% HBr | Acetic Acid | 2-4 h (reflux) | High |
| Boc | Trifluoroacetic acid | Dichloromethane | 0.5-2 h | >95%[1][2] |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol | 1-4 h | >95%[3][4] |
| Fmoc | 20% Piperidine | DMF | 5-30 min | >95%[5][6] |
Protocol 2: Deprotection of N-Phenylbenzenesulfonamide with Hydrogen Bromide in Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-phenylbenzenesulfonamide (1.0 eq) in a 33% solution of hydrogen bromide in acetic acid.
-
Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield aniline.
-
Purification: The crude product can be further purified by distillation or column chromatography.
Logical Relationships in Protecting Group Strategy
The choice of a protecting group is a critical decision that influences the entire synthetic strategy. The following diagram illustrates the logical considerations for selecting an appropriate amine protecting group based on the stability of the substrate and the planned subsequent reaction steps.
Conclusion: A Robust Tool for Challenging Syntheses
While Boc, Cbz, and Fmoc remain the workhorses for many applications, particularly in peptide synthesis, the benzenesulfonyl protecting group offers a distinct and valuable advantage in terms of its exceptional stability. Its resistance to a wide range of harsh reaction conditions provides chemists with a powerful tool to navigate complex synthetic landscapes. The orthogonality of the benzenesulfonyl group to the more common carbamate-based protectors allows for its seamless integration into sophisticated, multi-step synthetic strategies. For researchers tackling challenging syntheses that demand a robust and resilient amine protecting group, the venerable benzenesulfonyl group stands as an enduring and reliable guardian.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Unveiling the Azetidine Core: A Comparative Guide to Deprotection Strategies for 1-Benzenesulfonylazetidines
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of various deprotection strategies for 1-benzenesulfonylazetidines, supported by available experimental data and detailed methodologies.
The 1-benzenesulfonyl protecting group is a cornerstone in the synthesis of azetidines, prized for its ability to stabilize the strained four-membered ring and direct its reactivity. However, the successful removal of this robust protecting group is a critical and often challenging step in the elaboration of complex azetidine-based molecules, which are increasingly important scaffolds in medicinal chemistry. This guide offers a comparative analysis of common deprotection strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method.
Deprotection Strategies at a Glance
The cleavage of the nitrogen-sulfur bond in 1-benzenesulfonylazetidines, a process termed N-desulfonylation, is predominantly achieved through reductive methods. These strategies are designed to break the strong S-N bond while preserving the integrity of the azetidine ring and other functional groups within the molecule. The most frequently employed and effective methods include:
-
Dissolving Metal Reductions: Notably using magnesium in methanol.
-
Single-Electron Transfer Agents: Primarily samarium(II) iodide (SmI₂).
-
Hydride Reagents: Such as Red-Al®.
-
Harsh Acidic Cleavage: Involving reagents like hydrogen bromide in phenol, typically reserved for robust substrates.
-
Emerging Methods: Including photocatalytic and electrochemical approaches that offer milder reaction conditions.
Quantitative Performance Analysis
| Deprotection Strategy | Reagents and Conditions | Representative Substrate | Yield (%) | Reaction Time | Key Advantages | Potential Drawbacks |
| Magnesium/Methanol | Mg turnings, Anhydrous MeOH, Reflux | N-Tosyl-1,2,3-triazole | High | Varies | Cost-effective, scalable. | Can be harsh for sensitive substrates. |
| Samarium(II) Iodide | SmI₂, THF, DMPU | General N-benzenesulfonamides | Good | Varies | Mild conditions, high functional group tolerance.[1] | Stoichiometric, air-sensitive reagent. |
| SmI₂/Amine/Water | SmI₂, Amine, H₂O, THF | Various Tosylamides | >90 | Instantaneous | Extremely fast, high yielding.[2][3] | Requires careful control of reagents. |
| Red-Al® | Red-Al®, Room Temperature | N-Sulfamoyl fluoride azetidine | - | - | Mild conditions.[4] | Limited reported examples for this substrate class. |
| HBr/Phenol | 48% HBr, Phenol, Heat | Robust N-Tosylamides | Moderate | Varies | Simple reagents. | Very harsh, limited functional group compatibility. |
| Photocatalysis (Cu) | Copper Photocatalyst, Visible Light | N-Benzenesulfonyl indazole | 92 | 24 hours | Very mild, high selectivity.[5] | Requires specialized equipment, longer reaction times. |
Detailed Experimental Protocols
To facilitate the implementation of these methods, detailed experimental protocols for the most common and effective strategies are provided below. Note that these are generalized procedures and may require optimization for specific substrates.
Protocol 1: Reductive Deprotection using Magnesium in Methanol
This widely used method offers a balance of efficiency and cost-effectiveness.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1-benzenesulfonylazetidine derivative in anhydrous methanol.
-
Add magnesium turnings (10-20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the resulting suspension through a pad of Celite® to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the free azetidine.
Protocol 2: Mild Deprotection with Samarium(II) Iodide
This method is ideal for substrates containing sensitive functional groups due to its mild reaction conditions.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 1-benzenesulfonylazetidine derivative in anhydrous tetrahydrofuran (THF). The addition of a co-solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be beneficial.[1]
-
Cool the solution to the desired temperature (typically -78 °C to room temperature).
-
Slowly add a 0.1 M solution of samarium(II) iodide in THF (4-6 equivalents) via syringe until a persistent deep blue or green color is observed.
-
Stir the reaction at this temperature, monitoring for the disappearance of the starting material by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the deprotected azetidine.
Visualizing the Process: Workflows and Decision Making
To further clarify the practical application of these strategies, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and a logical approach to method selection.
Caption: A generalized experimental workflow for the deprotection of 1-benzenesulfonylazetidines.
Caption: A decision-making diagram for selecting an appropriate deprotection strategy.
References
- 1. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. researchgate.net [researchgate.net]
- 4. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Novel Azetidine-Based Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct and extensive structure-activity relationship (SAR) studies on 1-benzenesulfonylazetidine-3-carboxamide derivatives are not yet widely available in published literature, a comprehensive analysis of related chemical structures provides significant insights into their potential biological activities and avenues for further drug discovery. This guide synthesizes findings from studies on benzenesulfonamides, azetidine-containing compounds, and molecules with carboxamide functionalities to construct a predictive SAR model for this novel class of compounds. The insights from these related structures suggest that 1-benzenesulfonylazetidine-3-carboxamide derivatives could be promising candidates for a range of therapeutic targets, including antimicrobial and anti-inflammatory agents.
Hypothetical Structure-Activity Relationship (SAR)
Based on the analysis of related compounds, a hypothetical SAR for 1-benzenesulfonylazetidine-3-carboxamide derivatives can be proposed. This model highlights three key areas for chemical modification to modulate biological activity:
-
The Benzenesulfonyl Group: This moiety is a well-established pharmacophore in many drugs, notably as inhibitors of carbonic anhydrases.[1][2] The substitution pattern on the benzene ring is critical for determining isoform selectivity and binding affinity.[1] Modifications to this part of the molecule could be a key strategy for optimizing the potency and target specificity of the derivatives.
-
The Azetidine Ring: The four-membered azetidine ring is a rigid scaffold that correctly orients the substituents in three-dimensional space. It is a common feature in various biologically active compounds, including potent antibiotics (β-lactams).[3][4] Its constrained nature can lead to higher binding affinities with biological targets.
-
The Carboxamide Moiety: The carboxamide group at the 3-position of the azetidine ring is likely to be crucial for forming hydrogen bond interactions with target proteins.[5] The substituents on the amide nitrogen can be varied to explore different binding pockets and influence the pharmacokinetic properties of the molecule.
The following diagram illustrates the key components of the proposed SAR for 1-benzenesulfonylazetidine-3-carboxamide derivatives.
Comparative Data on Related Compounds
To guide the design of new 1-benzenesulfonylazetidine-3-carboxamide derivatives, the following tables summarize the biological activities of related compounds, including benzenesulfonamides and other azetidine derivatives, against various targets.
Table 1: Antimicrobial Activity of Benzenesulfonamide and Azetidine Derivatives
| Compound Class | Derivative | Target Organism | Activity (MIC in mg/mL) | Reference |
| Benzenesulfonamide-Carboxamide | 4d | E. coli | 6.72 | [6][7] |
| Benzenesulfonamide-Carboxamide | 4h | S. aureus | 6.63 | [6][7] |
| Benzenesulfonamide-Carboxamide | 4a | P. aeruginosa | 6.67 | [6][7] |
| Benzenesulfonamide-Carboxamide | 4a | S. typhi | 6.45 | [6][7] |
| Benzenesulfonamide-Carboxamide | 4f | B. subtilis | 6.63 | [6][7] |
| Benzenesulfonamide-Carboxamide | 4e | C. albicans | 6.63 | [6][7] |
| Benzenesulfonamide-Carboxamide | 4h | C. albicans | 6.63 | [6][7] |
| Benzenesulfonamide-Carboxamide | 4e | A. niger | 6.28 | [6][7] |
| Azetidinone-Sulfonamide | 4a2 | S. epidermidis | 128 µg/mL | [4] |
| Azetidinone-Sulfonamide | 4a2 | E. faecalis | 256 µg/mL | [4] |
| Azetidinone-Sulfonamide | 4a2 | P. aeruginosa | 128 µg/mL | [4] |
Table 2: Anti-inflammatory and Antioxidant Activity of Benzenesulfonamide Derivatives
| Compound Class | Derivative | Assay | Activity | Reference |
| Benzenesulfonamide-Carboxamide | 4a | Carrageenan-induced rat paw edema (1h) | 94.69% inhibition | [6][7] |
| Benzenesulfonamide-Carboxamide | 4c | Carrageenan-induced rat paw edema (1h) | 94.69% inhibition | [6][7] |
| Benzenesulfonamide-Carboxamide | 4e | Antioxidant (vs. Vitamin C) | IC50 0.3287 mg/mL (Vit C: 0.2090 mg/mL) | [6][7] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of related azetidine and sulfonamide derivatives, which can be adapted for the study of 1-benzenesulfonylazetidine-3-carboxamide derivatives.
General Synthesis of 2-Oxo-Azetidine Derivatives[8]
A solution of substituted 2-methyl-1H-indole-3-carbohydrazide (0.01 mol) in 1:4 Dioxane (20 ml) is stirred continuously. Triethylamine (0.01 mol) is added, followed by the dropwise addition of 2-chloroacetyl chloride (0.01 mol). The mixture is stirred vigorously for 15 minutes and then refluxed for 5 hours. After cooling to room temperature, the mixture is filtered, washed with ice-cooled water, dried, and recrystallized from DMF to yield the final product.
The following diagram outlines a potential synthetic workflow for novel azetidine derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)[4]
The antibacterial activity of the synthesized compounds is evaluated using the broth micro-dilution method against a panel of Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentrations (MICs) are determined. A stock solution of each compound is prepared in DMSO. Serial dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions are added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[7]
The anti-inflammatory activity is assessed using the carrageenan-induced rat paw edema model. Animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. Edema is induced by injecting carrageenan into the sub-plantar region of the rat's hind paw. The paw volume is measured at different time intervals after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
The exploration of 1-benzenesulfonylazetidine-3-carboxamide derivatives represents a promising frontier in drug discovery. By leveraging the established SAR of benzenesulfonamides, the structural rigidity of the azetidine ring, and the hydrogen bonding capacity of the carboxamide moiety, novel compounds with potent and selective biological activities can be rationally designed. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of this exciting new class of molecules. Further investigation is warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of 3-Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of modern drug discovery and development, profoundly influencing a molecule's pharmacological and toxicological profile. For 3-substituted azetidine derivatives, a scaffold of increasing importance in medicinal chemistry, unambiguous stereochemical assignment is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Additionally, it touches upon Vibrational Circular Dichroism (VCD) as a powerful complementary method for determining absolute configuration.
At a Glance: Comparison of Key Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Information Provided | Relative stereochemistry (cis/trans), solution-state conformation | Absolute stereochemistry, solid-state conformation, bond lengths & angles | Enantiomeric purity (ee%), separation of enantiomers | Absolute configuration in solution |
| Sample Requirements | ~1-10 mg, soluble | High-quality single crystal | ~0.1-1 mg, soluble | ~1-10 mg, soluble, requires enantiopure sample for comparison |
| Throughput | High (for 1D), Moderate (for 2D) | Low, crystallization can be a bottleneck | High | Moderate |
| Primary Application | Determination of diastereomers (cis/trans) | Unambiguous determination of absolute stereochemistry | Quantification of enantiomeric excess and preparative separation | Determination of absolute configuration for non-crystalline samples |
| Key Advantage | Provides detailed structural information in solution | The "gold standard" for absolute stereochemistry | Excellent for quantitative analysis of enantiomers | Applicable to a wide range of chiral molecules in solution |
| Limitations | Indirectly determines absolute configuration (e.g., via chiral derivatizing agents) | Requires a suitable single crystal, which can be difficult to obtain | Does not provide detailed structural information | Requires computational modeling for interpretation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the relative stereochemistry of 3-substituted azetidines in solution. The key parameter for distinguishing between cis and trans diastereomers is the vicinal coupling constant (³J) between the protons at the C2 and C4 positions of the azetidine ring and the substituent at C3.
Key Quantitative Data: ³J(H,H) Coupling Constants
The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For azetidine rings, a larger coupling constant is generally observed for cis isomers compared to trans isomers.
| Stereoisomer | Typical ³J(H,H) Range (Hz) | Dihedral Angle |
| cis | 5 - 10 Hz | Smaller |
| trans | 2 - 5 Hz | Larger |
Note: These values are approximate and can be influenced by the nature of the substituents and the solvent.
Experimental Protocol: 1D ¹H NMR and 2D NOESY
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified 3-substituted azetidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
-
Filter the solution into a 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts and multiplicities of the azetidine ring protons.
-
Carefully measure the coupling constants between the relevant protons.
3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
-
For ambiguous cases, a 2D NOESY experiment can provide definitive evidence for the relative stereochemistry.
-
Key Parameters:
-
Mixing Time (tₘ): Typically 500-800 ms for small molecules to allow for the buildup of NOE cross-peaks.[1]
-
Acquisition: Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Interpretation: The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are close in space (typically < 5 Å).[2] For a 3-substituted azetidine, a cross-peak between the substituent at C3 and a proton at C2 or C4 can confirm a cis relationship.
X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
-
This is often the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered single crystals.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Solvent Selection: A systematic screening of different solvents and solvent mixtures is often necessary. Common solvents include ethanol, methanol, ethyl acetate, hexane, and dichloromethane.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
The diffraction data is used to solve the phase problem and generate an initial electron density map.
-
The atomic positions are refined to best fit the experimental data, resulting in a final, high-resolution crystal structure. The Flack parameter is used to determine the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the premier technique for determining the enantiomeric purity (enantiomeric excess, ee%) of a chiral 3-substituted azetidine and for the preparative separation of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Key Quantitative Data: Chiral HPLC Separation of Azetidine Derivatives
The selection of the appropriate chiral column and mobile phase is crucial for achieving good separation. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for screening.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| N-Boc-3-phenylazetidine | Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.0 | t₁ = 8.5, t₂ = 10.2 | > 1.5 |
| 1-benzyl-3-hydroxyazetidine | Chiralcel OD-H | Hexane/Ethanol (80:20) | 0.8 | t₁ = 12.1, t₂ = 14.5 | > 2.0 |
| Ethyl 1-Boc-azetidine-3-carboxylate | Chiralpak IA | Acetonitrile/Methanol (50:50) | 1.0 | t₁ = 6.3, t₂ = 7.8 | > 1.8 |
Data presented here is illustrative and may vary depending on the specific system and conditions.
Experimental Protocol: Chiral HPLC Method Development
1. Column Screening:
-
Select a set of 3-4 chiral columns with different selectivities (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotic-based).
-
Screen the racemic mixture of the 3-substituted azetidine on each column using a standard mobile phase (e.g., hexane/isopropanol for normal phase, or acetonitrile/methanol for polar organic mode).
2. Mobile Phase Optimization:
-
Once a column shows promising separation, optimize the mobile phase composition to improve resolution and reduce analysis time.
-
Adjust the ratio of the strong to weak solvent.
-
For basic or acidic compounds, add a small amount of an additive (e.g., diethylamine for bases, trifluoroacetic acid for acids).
3. Method Validation:
-
Once optimal conditions are found, validate the method for linearity, accuracy, precision, and robustness according to ICH guidelines.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be determined.[3][4] This technique is particularly valuable when single crystals for X-ray analysis cannot be obtained.
Experimental Protocol: VCD for Absolute Configuration Determination
1. Experimental Spectrum Acquisition:
-
Dissolve a sufficient amount of the purified, enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃).
-
Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.
2. Computational Modeling:
-
Perform a conformational search for the 3-substituted azetidine using computational chemistry software.
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
3. Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the compound has the opposite absolute configuration.
Conclusion
The choice of technique for confirming the stereochemistry of 3-substituted azetidine derivatives depends on the specific question being addressed. NMR spectroscopy is indispensable for determining the relative stereochemistry of diastereomers in solution. For the unambiguous assignment of absolute stereochemistry, X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. Chiral HPLC is the method of choice for quantifying enantiomeric purity and for preparative separations. VCD offers a powerful alternative for determining absolute configuration in solution, especially when crystallization is unsuccessful. A comprehensive approach often involves the use of two or more of these techniques to provide a complete and confident stereochemical assignment.
References
A Head-to-Head Comparison of Azetidine and Piperidine Scaffolds in Drug Design
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in drug discovery, profoundly influencing a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the most prevalent saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed to imbue molecules with desirable drug-like characteristics.[1] This guide provides an objective, data-driven comparison to assist medicinal chemists in making rational decisions between these two valuable scaffolds.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between azetidine and piperidine stem from their distinct ring sizes, which dictate their conformational flexibility, ring strain, and ultimately, their key physicochemical properties.[1] These differences have significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Analysis of Physicochemical Properties
| Property | Azetidine | Piperidine | Key Implications in Drug Design |
| pKa | ~11.29[1] | ~11.22[1] | While pKa values are similar, the specific molecular context can alter basicity. Higher basicity can strengthen ionic interactions with targets but may also increase off-target liability and clearance.[2] |
| Lipophilicity (logP) | Typically lower[1] | Typically higher[1] | Azetidine's lower lipophilicity often leads to improved aqueous solubility, a key factor for formulation and bioavailability.[3] Piperidine's higher lipophilicity may enhance membrane permeability but can also increase non-specific binding and metabolic susceptibility.[2][4] |
| Aqueous Solubility | Generally higher | Generally lower | The smaller, more polar azetidine ring generally imparts greater aqueous solubility compared to the larger piperidine scaffold.[3] |
| Metabolic Stability | Often more resistant to metabolism | Susceptible to oxidation | Azetidine's compact structure can sterically hinder metabolic enzymes. It is notably resistant to N-dealkylation, a common metabolic route for piperidines, which can lead to a longer half-life and increased drug exposure.[5] Piperidine rings can be susceptible to oxidation, often at positions adjacent to the nitrogen.[6][7] |
| Molecular Shape & Exit Vectors | Rigid, constrained, unique vectors | Flexible (chair conformation), predictable vectors | The rigid azetidine ring provides unique three-dimensional exit vectors for substituents, enabling novel interactions with target proteins.[8] Piperidine's stable chair conformation offers well-defined axial and equatorial positions for substitution.[4] |
Impact on Pharmacological Activity and Binding Affinity
The choice of scaffold is critical for optimizing interactions with a biological target. The replacement of a piperidine with an azetidine, or vice versa, can significantly alter a compound's potency and selectivity.
-
Conformational Rigidity: The constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[5] Conversely, the flexibility of the piperidine scaffold can allow a molecule to better adapt its shape to fit a binding site.[4]
-
Potency: In the development of ghrelin receptor inverse agonists, spirocyclic piperidine-azetidine compounds were synthesized to rapidly improve potency and ADMET properties.[9] Similarly, simple piperidine-based compounds have been identified as highly potent dopamine transporter (DAT) inhibitors, with binding affinities up to 33-fold more potent than cocaine.[10]
-
Target-Specific Interactions: The unique vectoral projection of substituents from the azetidine ring can enable interactions with target proteins that are not achievable with other scaffolds, potentially leading to novel compounds with improved potency and selectivity.[8] For sigma 1 receptor (S1R) ligands, the basic nitrogen moiety, present in both piperidine and piperazine, is a crucial pharmacophoric requirement for locking in the interaction with the key residue Glu172.[11]
Experimental Protocols
Objective comparison between scaffolds requires robust and standardized experimental data. The following are detailed methodologies for key comparative assays.
Metabolic Stability Assay (Liver Microsomes)
This in vitro assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes.[2]
Methodology:
-
Prepare Incubation Mixture: In a 96-well plate or microcentrifuge tube, combine a phosphate buffer (pH 7.4), pooled human liver microsomes, and the test compound (e.g., at a final concentration of 1 µM).[6][8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for several minutes.[6]
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.[2][6]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Sample Processing: Centrifuge the samples to precipitate proteins.[8]
-
Analysis: Transfer the supernatant to a new plate and quantify the remaining parent compound using LC-MS/MS.[8]
-
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.[8]
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Lipophilicity Determination (LogP)
This protocol experimentally determines the octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity.[6]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer at a physiological pH (e.g., 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer.[6]
-
Compound Addition: Dissolve a known amount of the test compound in the buffered aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set time (e.g., 1-2 hours) to allow for equilibration.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.[2][12]
Methodology:
-
Prepare Reagents: Use cell membranes expressing the target receptor and a specific radioligand with a known affinity.[2]
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the mixture to incubate and reach binding equilibrium.
-
Separation: Rapidly filter the mixture through filter plates to separate the bound radioligand from the unbound.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.[2]
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and then convert it to the inhibition constant (Ki).
Caption: Logical workflow for scaffold comparison in a drug discovery program.
Conclusion
The decision between incorporating an azetidine or a piperidine scaffold is a strategic choice driven by the specific objectives of a drug discovery program. Azetidine offers distinct advantages in its compact, rigid structure, which can lead to improved metabolic stability and novel interactions with biological targets.[5][8] Piperidine, a larger and more flexible scaffold, is a versatile and well-validated component of numerous approved drugs, though its potential for metabolism must be carefully managed.[5][6] By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make informed, data-driven decisions to optimize their lead compounds and accelerate the path to new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized Azetidine Compounds Using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized heterocyclic compounds like azetidines is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of various HPLC methods for assessing the purity of azetidine compounds, supported by experimental data and detailed protocols.
Comparison of HPLC Methods for Azetidine Purity Analysis
The selection of an appropriate HPLC method is paramount for achieving accurate and reproducible purity assessments. The choice of stationary phase, mobile phase, and detector can significantly impact the separation efficiency and sensitivity of the analysis. Below is a comparison of common HPLC methods derived from published analytical procedures for azetidine and its derivatives.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separates molecules based on their hydrophobicity. Nonpolar stationary phase with a polar mobile phase. | Separates polar compounds using a polar stationary phase and a mobile phase with a high concentration of organic solvent. |
| Typical Column | Discovery C18 (250 mm x 4.6 mm, 5 µm)[1], Phenominex C18 (150 x 4.6 mm, 5 µ)[2], Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm)[3] | Luna HILIC (250 x 4.6 mm, 5 µm, 200 Å)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[2], 3.1g/L Ammonium Acetate in Water[1] | Acetonitrile |
| Mobile Phase B | Acetonitrile[1][2] | Water with buffer (e.g., Ammonium Acetate) |
| Elution Mode | Gradient or Isocratic[1][2] | Gradient |
| Flow Rate | 1.0 mL/minute[1][2] | Typically 0.5 - 1.5 mL/minute |
| Detection Wavelength | 210 nm[2], 217 nm[1], 214 nm[3] | 260 nm (for UV-active compounds)[4] |
| Best Suited For | A wide range of azetidine derivatives with varying polarities. | Highly polar azetidine compounds and those that are poorly retained in reversed-phase chromatography. |
| Advantages | Robust, versatile, and a wide variety of columns are available. | Enhanced retention of very polar analytes. |
| Disadvantages | May provide insufficient retention for very polar azetidines. | Can have longer equilibration times and may be more sensitive to the water content in the sample and mobile phase. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Azacitidine and its Impurities [1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Discovery C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 3.1 g of ammonium acetate dissolved in 1000 mL of water, filtered through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
-
Elution: A gradient mode with a mobile phase ratio of 70:30 (v/v) of Buffer:Acetonitrile.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detection at 217 nm.
-
Sample Preparation: Accurately weigh and dissolve 1 mg of the azetidine compound in the diluent to a final concentration of 1 ppm. The solution should be sonicated for 5 minutes to ensure complete dissolution.
-
Injection Volume: 10 µL.
Method 2: HILIC for Azetidine-2-carboxylic Acid Analysis [4]
-
Instrumentation: An HPLC system, such as the Ultimate 3000 system (Thermo Scientific), equipped with a UV detector.
-
Column: Luna HILIC (5 µm, 200 Å, 250 × 4.6 mm, Phenomenex).
-
Mobile Phase: A gradient of acetonitrile and water, with a suitable buffer if necessary to maintain pH and improve peak shape.
-
Elution: A gradient elution is typically used, starting with a high percentage of acetonitrile and gradually increasing the aqueous portion.
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is around 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The reaction mixture or sample is quenched with an equal volume of methanol. Nine microliters of this mixture are then subjected to HPLC analysis.
Workflow for Assessing Azetidine Purity
The following diagram illustrates a typical workflow for the assessment of synthesized azetidine compound purity using HPLC.
References
Spectroscopic Confirmation of N-Benzenesulfonyl Deprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-benzenesulfonyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions. However, the efficient and clean removal of this group, and the subsequent confirmation of its successful cleavage, are critical steps in multi-step synthetic pathways. This guide provides a comparative overview of spectroscopic methods for confirming the successful deprotection of N-benzenesulfonyl protected amines, supported by experimental data and detailed protocols.
Spectroscopic Analysis: A Comparative Overview
The successful deprotection of an N-benzenesulfonyl group results in the formation of a free amine. This transformation can be effectively monitored and confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the structural changes occurring during the reaction.
Here, we present a comparative analysis of the spectroscopic data for a model compound, N-benzyl-4-methoxyaniline (the protected amine), and its deprotected counterpart, 4-methoxyaniline (the free amine).
Data Presentation: Spectroscopic Signatures of Deprotection
The following tables summarize the key spectroscopic changes observed upon the removal of the N-benzenesulfonyl group.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) ppm (Protected) | Chemical Shift (δ) ppm (Deprotected) | Key Changes upon Deprotection |
| N-benzyl-4-methoxyaniline / 4-methoxyaniline | Aromatic protons (benzenesulfonyl) | 7.20-7.80 (m, 5H) | Absent | Disappearance of the multiplet corresponding to the benzenesulfonyl protons. |
| Aromatic protons (methoxyphenyl) | 6.60-6.85 (m, 4H) | 6.62 (d, 2H), 6.75 (d, 2H) | Shift and simplification of the aromatic signals of the methoxyphenyl group. | |
| Methylene protons (-CH₂-) | 4.32 (s, 2H) | Absent | Disappearance of the singlet for the benzylic protons. | |
| Methoxy protons (-OCH₃) | 3.78 (s, 3H) | 3.74 (s, 3H) | Minimal change in the chemical shift of the methoxy protons. | |
| Amine proton (-NH-) | Absent | ~3.5 (br s, 2H) | Appearance of a broad singlet corresponding to the -NH₂ protons.[1][2] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) ppm (Protected) | Chemical Shift (δ) ppm (Deprotected) | Key Changes upon Deprotection |
| N-benzyl-4-methoxyaniline / 4-methoxyaniline | Aromatic carbons (benzenesulfonyl) | 127.0-140.0 | Absent | Disappearance of signals corresponding to the benzenesulfonyl group. |
| Aromatic carbons (methoxyphenyl) | 114.0-153.0 | 114.6, 115.3, 141.6, 153.0 | Significant upfield shift of the carbon atom previously attached to the nitrogen. | |
| Methylene carbon (-CH₂-) | 49.3 | Absent | Disappearance of the signal for the benzylic carbon. | |
| Methoxy carbon (-OCH₃) | 55.8 | 55.7 | Minimal change in the chemical shift of the methoxy carbon.[1][3][4][5][6][7] |
Table 3: IR Spectral Data Comparison
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) (Protected) | Vibrational Frequency (cm⁻¹) (Deprotected) | Key Changes upon Deprotection |
| N-benzyl-4-methoxyaniline / 4-methoxyaniline | S=O stretch (asymmetric) | ~1340 | Absent | Disappearance of the strong S=O stretching bands. |
| S=O stretch (symmetric) | ~1160 | Absent | Disappearance of the strong S=O stretching bands. | |
| N-H stretch | Absent | 3300-3500 (two bands for primary amine) | Appearance of characteristic N-H stretching bands.[8][9][10][11] | |
| C-N stretch (aromatic) | ~1300 | ~1240 | Shift in the C-N stretching frequency. |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Pattern Changes upon Deprotection |
| N-benzyl-4-methoxyaniline | 213.27 | Loss of the benzenesulfonyl group (141 g/mol ) is a key fragmentation pathway. |
| 4-methoxyaniline | 123.15 | The molecular ion peak corresponds to the deprotected amine. The fragmentation pattern will be significantly different, lacking the characteristic loss of the benzenesulfonyl moiety.[12][13][14][15][16][17] |
Experimental Protocols
This section provides detailed methodologies for a common N-benzenesulfonyl deprotection reaction and the subsequent spectroscopic analysis.
General Experimental Protocol for N-Benzenesulfonyl Deprotection using Mg/MeOH
This protocol describes a reductive cleavage method which is often effective for the deprotection of N-arylsulfonamides.
Materials:
-
N-benzenesulfonyl protected amine (1.0 eq)
-
Magnesium turnings (10.0 eq)
-
Anhydrous Methanol
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-benzenesulfonyl protected amine in anhydrous methanol, add magnesium turnings.
-
Stir the reaction mixture vigorously at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite to remove the magnesium salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure deprotected amine.
Spectroscopic Analysis Protocol
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample of the starting material and the purified product by dissolving ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra and compare the chemical shifts, integration, and multiplicity of the signals before and after the reaction to confirm the removal of the benzenesulfonyl group and the appearance of the free amine.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the starting material and the purified product using a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Compare the spectra, looking for the disappearance of the characteristic S=O stretching bands and the appearance of N-H stretching bands.
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the starting material and the purified product using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Compare the molecular ion peaks to confirm the expected mass change corresponding to the loss of the benzenesulfonyl group. Analyze the fragmentation patterns for further structural confirmation.
Alternative Deprotection Methods
While the Mg/MeOH system is effective, several other reagents can be employed for the deprotection of N-benzenesulfonyl groups. The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions.
Table 5: Comparison of Alternative N-Benzenesulfonyl Deprotection Methods
| Reagent/Method | Conditions | Advantages | Disadvantages |
| HBr/Phenol | Acetic acid, heat | Strong and often effective | Harsh acidic conditions, not suitable for acid-labile groups |
| SmI₂ | THF, room temperature | Mild conditions, good functional group tolerance | Stoichiometric use of an expensive reagent |
| Red-Al® | Toluene, reflux | Powerful reducing agent | Can reduce other functional groups |
| Electrochemical Reduction | Protic medium, constant potential | Mild and environmentally friendly | Requires specialized equipment |
| Photoredox Catalysis | Visible light, photocatalyst | Mild conditions, high functional group tolerance | May require specific photocatalysts and additives |
Visualizing the Process
The following diagrams, generated using Graphviz, illustrate the chemical transformation and the general workflow for confirming the deprotection.
Caption: Chemical transformation of an N-benzenesulfonyl protected amine to a free amine.
Caption: General experimental workflow for N-benzenesulfonyl deprotection and confirmation.
References
- 1. rsc.org [rsc.org]
- 2. N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(4-METHOXYBENZYLIDENE)-4-HYDROXYANILINE(3230-39-5) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. spectrabase.com [spectrabase.com]
- 7. N-BENZYL-4-METHOXYANILINE(17377-95-6) 13C NMR [m.chemicalbook.com]
- 8. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-BENZYL-4-METHOXYANILINE(17377-95-6) IR Spectrum [chemicalbook.com]
- 11. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 12. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 14. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 15. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N-Benzylidene-p-anisidine | C14H13NO | CID 262162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
For immediate reference, this guide outlines critical safety procedures and personal protective equipment (PPE) for handling Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate. This information is compiled from safety data sheets of structurally analogous compounds and general laboratory safety practices.
Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and minimize laboratory hazards. All handling of this and similar chemical compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Identification and Personal Protective Equipment
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][5] | To prevent skin contact and potential irritation.[2] |
| Eye and Face Protection | Safety glasses with side-shields, goggles, or a face shield.[2][5] | To protect against splashes that could cause serious eye irritation.[3][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[2] | To prevent skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is required.[2] | To avoid inhalation of vapors, dust, or aerosols which may cause respiratory irritation.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure risk.
-
Preparation : Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Verify that an eyewash station and safety shower are accessible.[7] All necessary PPE must be inspected and worn correctly.[5]
-
Handling : Avoid direct contact with the skin and eyes.[5] Prevent the formation of dust and aerosols.[5] Use only spark-proof tools and explosion-proof equipment if the compound is flammable.[8]
-
Weighing and Transferring : Conduct all weighing and transferring operations within a fume hood to control exposure to dust or vapors.
-
Spill Management : In case of a spill, evacuate the immediate area if necessary. Wearing appropriate PPE, contain the spill with an inert absorbent material.[1] Collect the contaminated material into a designated, sealed container for hazardous waste.[1]
-
First Aid :
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
-
In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[5][6]
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Collect all waste containing this compound in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Waste" if applicable, or more generally as "Non-halogenated Chemical Waste".[1] Do not mix with incompatible waste streams.
-
Container Decontamination : Triple rinse empty containers with a suitable organic solvent (e.g., acetone or ethanol).[1] Collect the rinsate as hazardous waste.[1]
-
Final Disposal : Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
